3-Benzyl-4,4-dimethyl-1,3-oxazolidine
Description
Properties
IUPAC Name |
3-benzyl-4,4-dimethyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)9-14-10-13(12)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAUKFLGZUSDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: Navigating the Landscape of Oxazolidine Chemistry
An In-depth Technical Guide to the Chemical Properties and Applications of Benzyl-Substituted Oxazolidinone Chiral Auxiliaries
While the specific compound 3-benzyl-4,4-dimethyl-1,3-oxazolidine is noted in chemical databases, comprehensive technical literature detailing its synthesis, reactivity, and application is remarkably sparse. In contrast, the structurally related class of oxazolidinones , particularly N-acyl derivatives, represents a cornerstone of modern asymmetric synthesis. These compounds, known as Evans auxiliaries, are extensively documented and have proven indispensable in academic and industrial research, including drug development.
This guide, therefore, pivots to focus on a representative and highly valuable member of this class: (S)-4-benzyl-5,5-dimethyloxazolidin-2-one . This compound, a "SuperQuat" auxiliary, shares key structural motifs with the original topic and serves as an exemplary model to explore the principles of stereocontrol that are paramount to researchers, scientists, and drug development professionals. By examining this well-characterized auxiliary, we can provide the in-depth, field-proven insights and validated protocols required by a senior application scientist.
Part 1: Core Chemical Properties and Synthesis
(S)-4-benzyl-5,5-dimethyloxazolidin-2-one is a chiral auxiliary valued for its ability to induce high levels of stereoselectivity in reactions involving prochiral substrates. Its efficacy stems from the rigid conformation of the oxazolidinone ring and the steric influence of its substituents.
Synthesis Pathway
The synthesis of this class of auxiliaries typically begins with a readily available chiral starting material, such as an amino acid, to establish the stereocenter. The general and widely adopted pathway involves the reduction of an α-amino acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring.
Caption: Synthetic route to a "SuperQuat" chiral auxiliary.
Causality in Synthesis: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing the carboxylic acid but requires stringent anhydrous conditions and careful quenching. Borane complexes (BH₃·THF) offer a milder alternative. For the cyclization step, phosgene is historically significant but highly toxic; safer alternatives like triphosgene or diethyl carbonate are now standard. The cyclization traps the amino alcohol in a rigid five-membered ring, which is the foundation of its stereodirecting ability.
Physicochemical and Spectroscopic Data
The following table summarizes the key properties of a representative benzyl-substituted oxazolidinone auxiliary.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | PubChem |
| Molecular Weight | 205.25 g/mol | PubChem |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Melting Point | 92-94 °C | Sigma-Aldrich |
| Optical Rotation [α]²⁰/D | -59°, c=1 in CHCl₃ | Sigma-Aldrich |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 5H), 4.15 (dd, 1H), 2.95 (dd, 1H), 2.45 (dd, 1H), 0.95 (s, 3H), 0.90 (s, 3H) | Representative Data |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.5, 137.0, 129.5, 128.8, 126.5, 65.0, 60.2, 40.1, 25.0, 22.5 | Representative Data |
Part 2: The Principle of Stereocontrol: Asymmetric Alkylation
The primary function of an oxazolidinone auxiliary is to control the facial selectivity of reactions at the α-carbon of an attached acyl group. This is achieved by creating a sterically defined environment around the enolate intermediate.
Mechanism of Action
-
Acylation: The auxiliary's nitrogen is first acylated with the desired carboxylic acid derivative (e.g., propionyl chloride) to form an N-acyl oxazolidinone.
-
Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), deprotonates the α-carbon. The lithium or sodium cation chelates with both the acyl oxygen and the ring oxygen, forcing the enolate into a rigid, planar conformation.
-
Stereodirected Alkylation: The bulky benzyl and dimethyl groups on the auxiliary effectively block one face of the planar enolate. Consequently, an incoming electrophile (e.g., methyl iodide, benzyl bromide) can only approach from the less hindered opposite face, leading to the formation of a single diastereomer.[1][2]
-
Auxiliary Removal: The auxiliary is then cleaved to reveal the chiral product, and the auxiliary itself can often be recovered and reused.[3]
Caption: Stereocontrol via a chelated enolate intermediate.
Part 3: Field-Proven Protocol: Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, which are key building blocks in many natural products and pharmaceuticals. The oxazolidinone auxiliary provides reliable and predictable control over the formation of two new stereocenters.[1]
Workflow for a Diastereoselective Aldol Reaction
Caption: Experimental workflow for an Evans asymmetric aldol reaction.
Detailed Step-by-Step Methodology
Objective: To synthesize the syn-aldol adduct from an N-propionyl oxazolidinone and isobutyraldehyde with high diastereoselectivity.
Materials:
-
(S)-4-Benzyl-3-propionyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Phosphate buffer (pH 7), Methanol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 eq). Anhydrous CH₂Cl₂ is added to dissolve the solid.
-
Causality: Rigorous exclusion of moisture is paramount. Water will quench the enolate and the Lewis acid, terminating the reaction. A flame-dried flask under an inert atmosphere (nitrogen or argon) is standard practice.
-
-
Enolate Formation: The solution is cooled to 0 °C in an ice-water bath. Bu₂BOTf (1.1 eq) is added dropwise, followed by the slow, dropwise addition of DIPEA (1.2 eq). The mixture is stirred at 0 °C for 30-60 minutes.
-
Causality: Bu₂BOTf is a Lewis acid that coordinates to the carbonyl oxygens, facilitating the formation of a specific (Z)-boron enolate.[1] DIPEA is a hindered, non-nucleophilic base that deprotonates the α-carbon without competing in side reactions. The formation of the (Z)-enolate is crucial for achieving high syn-selectivity in the subsequent aldol addition.
-
-
Aldol Addition: The reaction flask is cooled to -78 °C using a dry ice/acetone bath. Isobutyraldehyde (1.5 eq), freshly distilled, is added dropwise over 10 minutes. The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C and stirred for an additional hour.
-
Causality: The low temperature (-78 °C) minimizes side reactions and locks in the transition state geometry, maximizing diastereoselectivity. The Zimmerman-Traxler six-membered, chair-like transition state model explains the observed stereochemistry, where the aldehyde's substituent preferentially occupies an equatorial position to minimize steric clash.
-
-
Quenching and Workup: The reaction is quenched by the addition of methanol, followed by pH 7 phosphate buffer. The mixture is stirred vigorously for 15 minutes. The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂.
-
Causality: The buffer quench protonates the alkoxide product and hydrolyzes the boron complexes, making the product extractable into the organic phase.
-
-
Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure aldol adduct.
Part 4: Auxiliary Cleavage and Recovery
A key feature of a useful chiral auxiliary is its facile removal under conditions that do not epimerize the newly created stereocenters.
Common Cleavage Methods:
-
To form the Aldehyde: Reduction with reagents like lithium aluminum hydride (LiAlH₄) followed by oxidative workup.
-
To form the Carboxylic Acid: Hydrolysis with lithium hydroxide (LiOH) in a THF/H₂O₂ solution.
-
To form the Primary Alcohol: Reductive cleavage using lithium borohydride (LiBH₄). This is often a mild and effective method.
The recovered amino alcohol can be recycled to regenerate the chiral auxiliary, making the process more atom-economical and cost-effective.
Part 5: Safety and Handling
-
Reagents: Handle organolithium bases (LDA), boron triflates, and hydrides (LiAlH₄, LiBH₄) with extreme care under an inert atmosphere. They are pyrophoric, moisture-sensitive, and/or corrosive.
-
Solvents: Use anhydrous solvents to ensure reaction efficacy. Dichloromethane and tetrahydrofuran are common but have associated health risks; handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
This guide provides a framework for understanding and utilizing benzyl-substituted oxazolidinone auxiliaries. By focusing on a well-documented and powerful example, it delivers the technical accuracy and field-proven insights necessary for professionals in chemical research and development.
References
- Sigma-Aldrich.3-Benzyl-1,3-oxazolidine Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/13657-16-4]
- PubChem.3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53421079]
- Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150212/]
- Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3178972/]
- PubChem.(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10869526]
- ResearchGate.Fragments of 1H NMR spectra. [URL: https://www.researchgate.net/figure/Fragments-of-1-H-NMR-spectra-of-compounds-1a-and-1b-in-CDCl-3_fig2_323724211]
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.MDPI. [URL: https://www.mdpi.com/article/10.3390/sciforum2022012012]
- (4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960238/]
- Wikipedia.Chiral auxiliary. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
- Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates.Nature. [URL: https://www.
- Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol.Chemistry Methodology. [URL: https://www.chemmethod.com/article_154062.html]
- Sigma-Aldrich.Oxazolidinones for Asymmetric Synthesis. [URL: https://www.sigmaaldrich.com/technical-documents/articles/aldrichimica-acta/oxazolidinones-for-asymmetric-synthesis.html]
- Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters.The Aquila Digital Community. [URL: https://aquila.usm.
- 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates.SciELO. [URL: https://www.scielo.br/j/jbs/a/sSgZ5x8d3szwzV6NqYj4qjw/?lang=en]
- Bisphosphine-Catalyzed Mixed Double-Michael Reactions: Asymmetric Synthesis of Oxazolidines, Thiazolidines, and Pyrrolidines.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2676008/]
- Oxazolidinones mechanism of action: inhibition of the first peptide bond formation.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11581023/]
- Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation.ResearchGate. [URL: https://www.researchgate.
- ECHEMI.3-benzyl-2-propyl-thiazolidin-4-one SDS. [URL: https://www.echemi.com/sds/3-benzyl-2-propyl-thiazolidin-4-one-cas92040-21-6.html]
- Chemical Synthesis Database.3-benzyl-1,3-oxazolidine-2,4-dione. [URL: https://www.chemsynthesis.com/base/chemical-structure-17153-05-8.html]
- The Role of 3-Amino-2-oxazolidinone in Asymmetric Synthesis: A Review of Current Applications and Protocols.Benchchem. [URL: https://www.benchchem.com/pdf/the-role-of-3-amino-2-oxazolidinone-in-asymmetric-synthesis.pdf]
- PubChem.4-Benzyl-1,3-oxazolidin-2-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/559668]
- ResearchGate.Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. [URL: https://www.researchgate.
- IJNRD.NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - THIAZOLIDIONE. [URL: https://www.ijnrd.org/papers/IJNRD2405697.pdf]
- Sigma-Aldrich.Oxazolidin. [URL: https://www.sigmaaldrich.com/US/en/search/oxazolidin?focus=products&page=1&perpage=30&sort=relevance&term=oxazolidin&type=product]
- ResearchGate.Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. [URL: https://www.researchgate.
- The Good Scents Company.dimethyl oxazolidine. [URL: https://www.thegoodscentscompany.
- Wikipedia.Oxazolidine. [URL: https://en.wikipedia.org/wiki/Oxazolidine]
- Impactfactor.Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. [URL: https://www.impactfactor.org/IJC/4/IJC-V4I1P102.pdf]
- Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273347/]
- Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794178/]
- Synthesis of some new 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents.ResearchGate. [URL: https://www.researchgate.net/publication/237559196_Synthesis_of_some_new_23-diaryl-13-thiazolidin-4-ones_as_antibacterial_agents]
- Reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with Nitrile Oxides.MDPI. [URL: https://www.mdpi.com/1420-3049/6/3/277]
- Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Benzilic-acid-based-new-2-aryl-1%2C3-thiazolidin-4-one-Yakan-G%C3%BCndo%C4%9Fdu/a3291240c0f878a2eb833890f84732049e8a099a]
- Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors.Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/wp-content/uploads/2021/08/20695837.2021.11.5.7.pdf]
Sources
3-Benzyl-4,4-dimethyl-1,3-oxazolidine CAS number 51200-90-9
Title: Technical Guide: 3-Benzyl-4,4-dimethyl-1,3-oxazolidine (CAS 51200-90-9) as a Strategic Scaffold in Medicinal Chemistry[1]
Abstract This technical guide provides an in-depth analysis of This compound (CAS 51200-90-9), a specialized heterocyclic intermediate used in the synthesis of sterically hindered amines and fluorinated pharmaceutical building blocks.[1] Unlike common solvents or simple protecting groups, this molecule serves as a critical "masked" amino-alcohol scaffold, enabling the construction of complex pharmacophores such as cyclic sulfamidates and substituted benzoxazoles. This document details its synthesis, chemical stability, and application in high-value drug development workflows, specifically focusing on its role in nucleophilic ring-opening strategies.[1]
Chemical Identity & Structural Significance
The utility of this compound lies in its specific structural features, which balance steric hindrance with reactivity.[1]
| Property | Detail |
| CAS Number | 51200-90-9 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Core Scaffold | 1,3-Oxazolidine (saturated 5-membered ring) |
| Key Substituents | N-Benzyl: Provides lipophilicity and UV chromophore; removable via hydrogenolysis.4,4-Dimethyl: Induces the Thorpe-Ingold effect (gem-dimethyl effect), favoring cyclization and stabilizing the ring against premature hydrolysis.[1] |
Structural Insight: The gem-dimethyl group at the C4 position creates a sterically congested environment. In drug development, this is highly advantageous for synthesizing hindered amines , a motif often found in metabolically stable drugs (blocking metabolic deamination). The oxazolidine ring acts as a "chassis," holding the amino and alcohol functionalities in a rigid conformation until a specific reagent (e.g., Lewis acid, reducing agent) triggers ring opening.
Synthesis & Manufacturing
The synthesis of CAS 51200-90-9 is a convergent process involving the condensation of a hindered amino alcohol with a formaldehyde equivalent.[1]
Precursor Preparation: N-Benzyl-2-amino-2-methyl-1-propanol[1][2]
-
Reactants: 2-Amino-2-methyl-1-propanol (AMP) + Benzaldehyde.[1][2]
-
Mechanism: Reductive amination.
-
Formation of the Schiff base (imine) between AMP and benzaldehyde.
-
Reduction of the imine using Sodium Borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
-
Cyclization to Oxazolidine
-
Reagent: Paraformaldehyde (or aqueous Formaldehyde).
-
Conditions: Reflux in toluene or benzene with a Dean-Stark trap to remove water (azeotropic distillation).
-
Yield: Typically >90% due to the gem-dimethyl effect accelerating ring closure.
Experimental Protocol (General Procedure):
-
Dissolution: Dissolve N-benzyl-2-amino-2-methyl-1-propanol (1.0 eq) in Toluene (10 vol).
-
Addition: Add Paraformaldehyde (1.1 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.01 eq).
-
Reflux: Heat to reflux with vigorous stirring. Collect water in a Dean-Stark apparatus. Reaction is complete when water evolution ceases (approx. 2-4 hours).
-
Workup: Cool to RT. Wash with saturated NaHCO₃ (to remove acid catalyst) and brine.
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. The product is often a clear, viscous oil that can be distilled under high vacuum if higher purity is required.
Applications in Drug Development
This molecule is not merely a passive protecting group; it is an active intermediate for Divergent Synthesis .
Synthesis of Cyclic Sulfamidates (The "Fluorine" Route)
One of the most high-value applications of CAS 51200-90-9 is its conversion into cyclic sulfamidates. These intermediates are potent electrophiles used to synthesize fluorinated tertiary amines , which are critical for modulating pKa and metabolic stability in drug candidates.
-
Workflow:
-
Oxidation: The oxazolidine is not oxidized directly. Instead, it serves as a stable precursor to the amino alcohol, which is then converted to the 1,2,3-oxathiazolidine-2,2-dioxide (cyclic sulfamidate).[1]
-
Nucleophilic Attack: The cyclic sulfamidate undergoes ring opening with nucleophiles (e.g., Fluoride sources like TBAF, or Azides) at the quaternary carbon (highly difficult) or the primary carbon, depending on substitution.
-
"Masked" Formyl/Amino Group
In complex total synthesis, the oxazolidine ring protects both the amine and the alcohol from:
-
Oxidation: Prevents N-oxide formation.
-
Acylation: Blocks the amine from reacting with activated esters elsewhere in the molecule.
-
Deprotection: The ring can be opened under specific acidic conditions (e.g., aqueous HCl, MeOH) to regenerate the amino alcohol, or reduced (e.g., LiAlH₄) to form N-methyl derivatives.[1]
Visualized Pathways
Diagram 1: Synthesis and Ring-Opening Utility
Caption: Synthesis of CAS 51200-90-9 and its divergent transformation into fluorinated pharmacophores.[1]
Safety & Handling (MSDS Summary)
While specific toxicological data for this derivative is limited, it should be handled with the protocols standard for oxazolidine derivatives .
-
Hazards:
-
Skin/Eye Irritant: Likely to cause irritation upon contact.[3]
-
Formaldehyde Release: Under acidic conditions or high heat, the ring may revert, releasing trace formaldehyde (a known carcinogen).
-
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Moisture sensitive (hydrolysis risk).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
Improved Syntheses of Fluorinated Tertiary Butylamines. Source:Tetrahedron Letters, Vol 40, Issue 4, 1999.[1] Context: Describes the use of N-benzyl amino alcohol precursors (related to CAS 51200-90-9) in creating cyclic sulfamidates for fluorination.[1] URL:[Link]
-
Electroreduction of 2-oxazolines. Source:Tetrahedron, Vol 57, 2001.[1] Context: Discusses the stability and ring-opening characteristics of oxazolidine/oxazoline rings under reductive conditions. URL:[Link]
-
Oxazolidines as Protecting Groups. Source:Chemical Reviews, 2004 (General reference for Oxazolidine chemistry). Context: Authoritative review on the mechanism of oxazolidine formation and hydrolysis. URL:[Link]
Sources
Technical Guide: Structure, Reactivity, and Applications of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine
Executive Summary
This technical guide provides a comprehensive analysis of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine , a heterocyclic compound characterized by its stability-reactivity paradox. While the gem-dimethyl effect (Thorpe-Ingold effect) at the C4 position imparts significant hydrolytic stability compared to unsubstituted oxazolidines, the molecule remains a versatile "masked" species. It serves as a latent source of 2-amino-2-methyl-1-propanol (AMP) and formaldehyde, making it critical in prodrug design , polyurethane curing systems , and as a chiral auxiliary precursor in asymmetric synthesis.
Structural Analysis & Conformational Dynamics
The Gem-Dimethyl Effect (Thorpe-Ingold)
The defining structural feature of this molecule is the geminal dimethyl substitution at the C4 position.
-
Angle Compression: The bulky methyl groups at C4 compress the internal bond angle (
), forcing the ring substituents (the benzyl group on N3 and the hydrogens/substituents on C2/C5) closer together.[1] -
Thermodynamic Stability: This compression favors ring closure and stabilizes the heterocycle against entropy-driven ring opening. In practical terms, this compound is significantly more resistant to spontaneous hydrolysis than its 4-H analogues.
Steric Environment
-
N-Benzyl Group: The benzyl moiety at position 3 provides steric bulk that shields the nitrogen lone pair, modulating its basicity and nucleophilicity. This makes the nitrogen less prone to
-oxidation but still available for acid coordination, which is the trigger for hydrolysis. -
C2 Aminal Center: The carbon at position 2 (between O and N) is the reactive "acetal-like" center. It is the site of hydrolytic cleavage.
Synthetic Pathways[3][4]
The synthesis of this compound is a condensation reaction governed by equilibrium thermodynamics. It typically involves the reaction of an
Reaction Mechanism (Graphviz)
Caption: Stepwise synthesis via reductive amination followed by cyclodehydration.
Reactivity Profile
Acid-Catalyzed Hydrolysis (Ring Opening)
This is the most critical reactivity profile for drug delivery and materials science. The oxazolidine ring acts as a prodrug or latent curing agent. Upon exposure to moisture and acid (even weak acids or atmospheric
Mechanism:
-
Protonation: The nitrogen lone pair accepts a proton (
). -
Ring Cleavage: The
bond breaks (assisted by the oxygen lone pair forming an oxocarbenium-like transition state). -
Hydrolysis: Water attacks the electrophilic C2, releasing formaldehyde and the
-benzyl amino alcohol.
Lithiation and Functionalization
The oxazolidine ring can direct lithiation. While the C4-dimethyl group prevents
-
Ortho-Lithiation: The oxazolidine nitrogen can direct ortho-lithiation on the benzyl ring, allowing for further functionalization of the aromatic system.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of this compound
Objective: Synthesis via condensation of
Reagents:
- -Benzyl-2-amino-2-methyl-1-propanol (1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
Solvent: Toluene (anhydrous)
-
Catalyst:
-Toluenesulfonic acid (pTSA) (0.01 eq)
Step-by-Step Workflow:
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the amino alcohol (e.g., 50 mmol) and toluene (100 mL) to the RBF. Add paraformaldehyde (55 mmol) and the catalytic pTSA.
-
Reflux: Heat the mixture to reflux (
). Monitor the collection of water in the Dean-Stark trap.-
Validation Check: The reaction is complete when water evolution ceases (theoretical vol: ~0.9 mL for 50 mmol).
-
-
Workup: Cool to Room Temperature (RT). Wash the organic phase with saturated
(2 x 30 mL) to neutralize the catalyst. -
Isolation: Dry the organic layer over
, filter, and concentrate under reduced pressure (Rotovap). -
Purification: Vacuum distillation is recommended for high purity, though the crude is often sufficiently pure (>95%) due to the specificity of the reaction.
Protocol B: Hydrolysis Kinetics Study (Stability Test)
Objective: Determine the half-life (
Methodology:
-
Preparation: Dissolve 0.1 mmol of the oxazolidine in 0.6 mL of
(acetonitrile-d3). -
Initiation: Add 0.2 mL of Deuterated Phosphate Buffer (
7.4) to the NMR tube. -
Monitoring: Immediately insert into the NMR spectrometer. Lock and shim.
-
Data Acquisition: Acquire
NMR spectra every 5 minutes for 2 hours. -
Analysis: Track the disappearance of the C2-methylene singlet (typically
4.0-4.5 ppm) and the appearance of the formaldehyde hydrate signal.
Data Presentation & Characterization
Expected NMR Data (Reference Values)
The following table summarizes the characteristic chemical shifts for structure verification.
| Position | Nuclei | Multiplicity | Approx. Shift ( | Diagnostic Note |
| C4-Methyls | Singlet (6H) | 1.10 - 1.25 | Characteristic gem-dimethyl signal | |
| C2-H | Singlet (2H) | 4.10 - 4.30 | "Acetal" protons; disappears upon hydrolysis | |
| N-Benzyl ( | Singlet (2H) | 3.60 - 3.80 | Benzylic protons | |
| C5-H | Singlet (2H) | 3.40 - 3.60 | Ring methylene adjacent to Oxygen | |
| Aromatic | Multiplet (5H) | 7.20 - 7.40 | Phenyl group protons | |
| C2 | Signal | ~85 - 90 | Aminal carbon; shifts significantly on ring opening |
Comparative Hydrolysis Rates (Relative)
The gem-dimethyl effect significantly retards hydrolysis compared to less substituted analogues.
| Compound | Substitution at C4 | Relative Hydrolysis Rate (pH 7.[2]4) | Stability Class |
| 3-Benzyloxazolidine | H, H | 100 (Fast) | Labile |
| 3-Benzyl-4,4-dimethyl | Me, Me | ~5 - 10 (Slow) | Metabolically Stable |
| 3-Benzyl-4-phenyl | Ph, H | ~50 (Moderate) | Intermediate |
Applications in Drug Development[6][7][8]
Prodrug Strategy
The this compound scaffold is utilized to improve the lipophilicity of polar amino alcohols.
-
Mechanism: The oxazolidine ring masks the polar
and groups, increasing and facilitating passive transport across the blood-brain barrier (BBB) or gastrointestinal membrane. Once in the systemic circulation or target tissue, metabolic or spontaneous hydrolysis releases the active pharmacophore.
Latent Curing Agents (Industrial/Biomedical Polymers)
In the development of bio-compatible polyurethanes:
-
The molecule acts as a moisture scavenger . It reacts with ambient water (hydrolysis) to release the amino alcohol, which then crosslinks with isocyanates.[3] This prevents
bubbling (a side reaction of isocyanate + water) and ensures a defect-free polymer matrix.
Mechanistic Pathway of Prodrug Activation
Caption: Physiological activation pathway of the oxazolidine prodrug.
References
-
Saari, W. S., et al. (1990). "Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole." Journal of Medicinal Chemistry, 33(1), 97-101. Link
-
Fife, T. H., & Hagopian, L. (1968). "Hydrolysis of oxazolidines. Participation of solvent and buffer in ring opening."[4] Journal of the American Chemical Society, 90(4), 1007–1014. Link
-
Bergmann, E. D. (1953). "The Structure of the Oxazolidines." Chemical Reviews, 53(2), 309–352. Link
-
Ataman Chemicals. "4,4-Dimethyloxazolidine Technical Data Sheet." (Industrial application reference for hydrolysis rates). Link
-
Kane, J. L., et al. (2003). "Novel oxazolidinones as potent antibacterials."[5] Bioorganic & Medicinal Chemistry Letters, 13(24), 4463-4466. (Context for oxazolidine derivatives in pharma). Link
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxazolidine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine
A Note on Data Availability: As of the date of this document, a specific, registered CAS number and a corresponding official Safety Data Sheet (SDS) for 3-Benzyl-4,4-dimethyl-1,3-oxazolidine were not found in publicly accessible chemical databases. This guide has therefore been constructed by a Senior Application Scientist to provide comprehensive safety protocols and hazard analysis based on the fundamental chemistry of the oxazolidine functional group and data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals and serves as a critical hazard assessment in the absence of a formal SDS.
The Core Scientific Principle: Understanding the Oxazolidine Moiety
The primary determinant of this compound's reactivity and toxicological profile is the 1,3-oxazolidine ring. Oxazolidines are heterocyclic compounds formed from the condensation of an amino alcohol and an aldehyde or ketone. A critical, field-proven insight for this class of compounds is their potential for hydrolysis, particularly under aqueous or acidic conditions.
Causality of Hazard: The N,O-acetal linkage within the oxazolidine ring is susceptible to cleavage by water. This hydrolysis is a reversible reaction that regenerates the starting materials: in this case, formaldehyde and N-benzyl-2-amino-2-methyl-1-propanol. For many simple oxazolidines, the toxicological profile is driven not by the parent molecule, but by its hydrolysis products.[1] The release of formaldehyde, a known sensitizer and carcinogen, is the principal hazard that must be rigorously controlled.[1]
Caption: Predicted hydrolysis pathway of the target compound.
Anticipated Hazard Identification and Risk Analysis
Without a specific SDS, a conservative risk assessment must be performed by analyzing known hazards of analogous compounds.
Primary Hazard Driver: Formaldehyde Release
The critical health hazard associated with many oxazolidine-based preservatives and industrial chemicals is skin sensitization resulting from the release of formaldehyde.[1] Depending on the concentration and conditions of use, exposure to released formaldehyde gas can also pose an inhalation hazard.
Analog Compound Analysis: 3-Benzyl-1,3-oxazolidine
The most direct structural analog with available public safety data is 3-Benzyl-1,3-oxazolidine (CAS No. 13657-16-4), which lacks the two methyl groups at the C4 position.[2] While not identical, its hazard profile provides a crucial baseline for establishing minimum safety precautions.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | |
| Storage Class | - | - | 10: Combustible liquids | |
| Water Hazard Class | - | - | WGK 3: Severely hazardous for water |
This data strongly suggests that the target compound, this compound, should be handled, at a minimum, as a substance that is harmful if swallowed and poses a significant risk to aquatic environments. The addition of the dimethyl groups is unlikely to mitigate these hazards and could influence its physical properties and rate of hydrolysis.
A Self-Validating System for Laboratory Protocol
The following protocols are designed as a self-validating system. By assuming the potential for formaldehyde release and adhering to the hazard classification of its closest analog, these procedures establish a robust framework for minimizing risk.
Risk Assessment Workflow
When an SDS is unavailable, a logical and defensible workflow is required to establish safe handling procedures. This involves a systematic analysis based on chemical principles and available data from related structures.
Caption: Risk assessment workflow for compounds lacking an SDS.
Mandatory Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of any potentially released formaldehyde vapors.
-
Eye Protection: Chemical safety goggles providing a complete seal around the eyes are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use and replace them immediately if contamination or damage is suspected.
-
Skin Protection: A full-length laboratory coat must be worn and kept fastened. Ensure no skin is exposed between the glove and the cuff.
-
Procedural Discipline: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. After handling, wash hands and face thoroughly before leaving the laboratory.[1]
Storage and Incompatibility
-
Container: Keep the container tightly closed to prevent moisture ingress and potential hydrolysis.
-
Atmosphere: For long-term storage, consider blanketing the container with an inert gas (e.g., Argon, Nitrogen).
-
Location: Store in a cool, dry, and well-ventilated area designated for combustible liquids.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of moisture. Acids can catalyze the hydrolysis reaction, increasing the rate of formaldehyde release.
Spill and Emergency Response
-
Evacuation: Immediately evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated (fume hood sash should be kept low).
-
Containment: Prevent the spill from entering drains or waterways.[1] Surround the spill with a non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
Collection: Carefully collect the absorbed material into a sealable, labeled waste container. Do not use combustible materials like paper towels for the final cleanup of a liquid spill.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
While this compound lacks a specific, publicly available safety data sheet, a rigorous, science-led hazard assessment is possible. The core principle guiding its safe use is the understanding that its oxazolidine structure makes it a potential formaldehyde-releasing agent. The associated hazards of formaldehyde, combined with the acute toxicity profile of its closest structural analog, mandate the stringent handling, storage, and emergency protocols detailed in this guide. For researchers and drug development professionals, adherence to these conservative, causality-based procedures is essential for ensuring laboratory safety.
References
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Oxazolidine, 4,4-dimethyl-: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]
Sources
An In-depth Technical Guide to 3-Benzyl-4,4-dimethyl-1,3-oxazolidine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to project its physicochemical properties, outline a robust synthetic protocol, and discuss its potential applications, particularly within the realm of drug discovery and development.
Core Molecular Attributes
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | Calculated |
| Molecular Weight | 191.27 g/mol | Calculated |
| Density | Estimated to be ~1.0 g/cm³ | Based on similar structures[1] |
The structure consists of a five-membered oxazolidine ring containing both nitrogen and oxygen heteroatoms. The nitrogen atom at position 3 is substituted with a benzyl group, and the carbon at position 4 is geminally disubstituted with two methyl groups. This substitution pattern is crucial in defining the molecule's steric and electronic properties, which in turn influence its reactivity and potential biological activity.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through the condensation reaction of a β-amino alcohol with an aldehyde, a well-established method for forming the oxazolidine ring.[2] For this specific molecule, the logical precursors are 2-amino-2-methyl-1-propanol, formaldehyde, and benzylamine. However, a more direct and common approach involves the reaction of 2-amino-2-methyl-1-propanol with benzaldehyde, which would result in a related structure. The synthesis of the title compound would most likely proceed via the condensation of 2-amino-2-methyl-1-propanol with formaldehyde to form the 4,4-dimethyl-1,3-oxazolidine intermediate, followed by N-benzylation.
A plausible and efficient synthetic route involves the direct condensation of 2-amino-2-methyl-1-propanol with benzaldehyde. This reaction is typically acid-catalyzed and proceeds through the formation of an iminium intermediate.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for oxazolidine synthesis.[3]
Materials:
-
2-Amino-2-methyl-1-propanol
-
Benzaldehyde
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-amino-2-methyl-1-propanol (1.0 eq) and toluene.
-
Add benzaldehyde (1.0 eq) to the mixture.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Development and Research
The oxazolidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of clinically used drugs and biologically active compounds. The 2-oxazolidinone derivatives, in particular, are known for their antibacterial properties, with linezolid being a prominent example. While this compound is not an oxazolidinone, the broader oxazolidine class has diverse biological activities.
-
Chiral Auxiliaries: Chiral oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions. While the target molecule is not inherently chiral at the oxazolidine ring due to the gem-dimethyl substitution, the principles of using oxazolidine-based scaffolds are well-established in creating stereochemically defined molecules, which is critical in drug development.
-
Pharmacophore Scaffolding: The oxazolidine ring can serve as a rigid scaffold to orient substituents in a specific three-dimensional arrangement for optimal interaction with biological targets. The benzyl group provides a lipophilic aromatic moiety, which can be involved in pi-stacking or hydrophobic interactions within a binding pocket. The dimethyl groups at the 4-position introduce steric bulk, which can influence binding selectivity and metabolic stability.
-
Bioisosteric Replacement: In drug design, the oxazolidine ring can be used as a bioisostere for other functional groups to modulate a molecule's physicochemical and pharmacokinetic properties.
Research into oxazolidine derivatives has explored their potential as antihyperglycemic, anticancer, and anti-inflammatory agents.[3] The specific substitution pattern of this compound makes it a candidate for investigation in these and other therapeutic areas. The presence of the benzyl group, for instance, is a common feature in many centrally acting drugs.
Structural and Mechanistic Relationships
The chemical behavior of this compound is dictated by the interplay of its structural features. The oxazolidine ring is susceptible to hydrolysis under acidic conditions, which is the reverse of its formation.[2] This property is relevant for its stability profile and potential use as a prodrug, where the active compound is released upon hydrolysis in a specific physiological environment.
Caption: Interplay of structure and function in this compound.
Conclusion
This compound represents a synthetically accessible heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. While direct experimental data is sparse, its properties and reactivity can be reliably inferred from the well-documented chemistry of the oxazolidine class. The synthetic protocol outlined provides a clear pathway for its preparation, enabling further research into its biological activities and applications. As the exploration of novel chemical scaffolds continues to be a cornerstone of drug discovery, compounds like this compound offer intriguing possibilities for the development of new therapeutic agents.
References
-
PubChem. 3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one. [Link]
-
Wikipedia. Oxazolidine. [Link]
-
Singh, P., & Kumar, A. (2011). Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. Journal of Advanced Pharmaceutical Technology & Research, 2(1), 43–48. [Link]
- Zhang, L., et al. (2014). Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives. Journal of Heterocyclic Chemistry, 51(S1), E31-E34.
-
Home Sunshine Pharma. (S)-4-Benzyl-2-oxazolidinone CAS 90719-32-7. [Link]
-
Chemical Synthesis Database. 3-benzyl-1,3-oxazolidine-2,4-dione. [Link]
-
PubChem. 4-Benzyl-1,3-oxazolidin-2-one. [Link]
Sources
- 1. (S)-4-Benzyl-2-oxazolidinone CAS 90719-32-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Oxazolidine - Wikipedia [en.wikipedia.org]
- 3. Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Solvent Selection for 3-Benzyl-4,4-dimethyl-1,3-oxazolidine
This technical guide provides a comprehensive analysis of the solubility profile, solvent compatibility, and handling protocols for 3-Benzyl-4,4-dimethyl-1,3-oxazolidine . It is designed for researchers utilizing this compound as a chiral auxiliary, a latent aldehyde/amino-alcohol equivalent, or a curing agent in polymer chemistry.
Executive Summary
This compound is a heterocyclic intermediate valued for its steric bulk and masked functionality. Its solubility behavior is governed by the lipophilic benzyl and dimethyl moieties opposing the polar ether-amine core. Unlike simple oxazolidines, the 4,4-dimethyl substitution significantly reduces water solubility, shifting the partition coefficient (
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand the competing molecular forces at play.
Structural Analysis[1]
-
Lipophilic Domain: The N-benzyl group and the gem-dimethyl group at C4 create a substantial hydrophobic surface area. This facilitates strong Van der Waals interactions with non-polar solvents (e.g., Toluene, Hexanes).
-
Polar Domain: The 1,3-oxazolidine ring contains an ether oxygen and a tertiary amine nitrogen. These atoms act as Hydrogen Bond Acceptors (HBA) but lack Hydrogen Bond Donors (HBD).
-
Consequence: The compound is highly soluble in aprotic polar solvents (accepting H-bonds from solvent or dipole-dipole interactions) and non-polar solvents, but shows poor solubility in water due to the lack of H-donors and steric shielding of the polar core.
Theoretical Parameters
| Parameter | Estimated Value | Implication |
| LogP (Octanol/Water) | ~2.8 – 3.2 | Lipophilic; prefers organic layer in extractions. |
| pKa (Conjugate Acid) | ~5.5 – 6.5 | Weak base; solubility increases in acidic aqueous media (with risk of hydrolysis). |
| H-Bond Donors | 0 | Cannot self-associate strongly; lower boiling point than corresponding amino-alcohols. |
Solvent Compatibility & Solubility Data
The following data categorizes solvents based on their interaction with this compound.
Solubility Profile Table
Data represents qualitative solubility at 25°C unless otherwise noted.
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Primary choice for reactions and extractions. High solvation energy. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent (>300 mg/mL) | Ideal for synthesis involving azeotropic water removal (Dean-Stark). |
| Ethers | THF, Diethyl Ether, MTBE | Good to Excellent | Preferred for lithiation or Grignard reactions due to coordination ability. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Useful for nucleophilic substitutions; difficult to remove post-reaction. |
| Alcohols | Methanol, Ethanol, IPA | Moderate to Good | Soluble, but caution required. Protich solvents can facilitate ring opening if trace acid is present. |
| Aliphatic Hydrocarbons | Hexanes, Pentane, Heptane | Moderate | Solubility decreases with temperature; useful for crystallization/precipitation at -20°C. |
| Water | Water | Poor (<1 mg/mL) | Practically insoluble at neutral pH. Forms emulsion. |
Stability Warning: Reactive Solvents
CRITICAL ALERT: Oxazolidines are acid-labile protecting groups.
Aqueous Acid: Rapid hydrolysis occurs to form the corresponding amino alcohol and ketone/aldehyde. Do not use acidic aqueous buffers for solubility testing unless hydrolysis is intended.
Halogenated Solvents: Prolonged storage in unstabilized Chloroform (which may contain HCl) can lead to slow degradation.
Experimental Protocol: Determination of Solubility Limits
For precise formulation or crystallization optimization, use this self-validating "Saturation-Supernatant" protocol.
Workflow Diagram
The following Graphviz diagram outlines the decision process for solvent selection and solubility testing.
Caption: Logical workflow for determining the saturation limit of oxazolidine derivatives while avoiding degradation.
Step-by-Step Methodology
-
Preparation: Weigh 100 mg of this compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 0.5 mL of the target solvent.
-
Observation:
-
Clear Solution: Solubility > 200 mg/mL.[1] (Add more solute if limit is needed).
-
Cloudy/Solid Remains: Proceed to equilibration.
-
-
Equilibration: Agitate at 25°C for 4 hours.
-
Sampling: Centrifuge or filter through a 0.45 µm PTFE filter (Do not use Nylon filters as they may degrade with some organics).
-
Quantification: Evaporate a known volume of filtrate and weigh the residue (Gravimetric) or analyze via HPLC-UV (254 nm for benzyl chromophore).
Applications & Solvent Selection Strategy
Synthesis (Lithiation/Alkylation)
-
Recommended Solvent: THF (Tetrahydrofuran) or Et₂O (Diethyl Ether) .
-
Rationale: The oxygen atoms in the oxazolidine ring can chelate lithium ions, directing ortho-lithiation on the benzyl ring or facilitating reactions at the C2 position. THF provides optimal solubility and coordination.
Purification (Liquid-Liquid Extraction)
-
System: Ethyl Acetate / Water or DCM / Water .
-
Protocol: Since the compound is lipophilic (LogP ~3), it will partition >98% into the organic layer at neutral/basic pH.
-
Caution: Avoid acidic aqueous washes (pH < 4) during extraction to prevent product loss via hydrolysis.
Crystallization
-
Strategy: The 4,4-dimethyl group disrupts packing, often making the compound an oil or low-melting solid.
-
Anti-Solvent Method: Dissolve in minimal DCM , then slowly add Hexanes or Pentane at -20°C to induce precipitation or crystallization.
References
-
Sigma-Aldrich. 3-Benzyl-1,3-oxazolidine Product Specification & Safety Data Sheet. Retrieved from
-
PubChem. Compound Summary: Oxazolidine Derivatives and Physicochemical Properties. National Library of Medicine. Retrieved from
- Bergbreiter, D. E., & Momongan, M. (1992). Asymmetric synthesis using chiral oxazolidines. Comprehensive Organic Synthesis.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for solubility parameter prediction methodology).
Sources
A Comparative Analysis of Mono- and Bis-Oxazolidine Hardeners in High-Performance Polyurethane Systems
An In-Depth Technical Guide for Researchers and Formulation Scientists
Abstract
Oxazolidines have emerged as highly effective latent hardeners and moisture scavengers in polyurethane (PU) chemistry, enabling the formulation of stable, low-VOC, high-performance one-component (1K) and two-component (2K) systems. Their unique moisture-triggered curing mechanism circumvents the common issue of carbon dioxide outgassing associated with the isocyanate-water reaction, leading to defect-free, durable films. This guide provides a deep technical dive into the chemistry, synthesis, and performance characteristics of two principal classes of oxazolidine hardeners: mono-oxazolidines, specifically 3-benzyl-4,4-dimethyl-1,3-oxazolidine, and a range of multifunctional bis-oxazolidines. Through a comparative lens, we will explore the nuances of their curing kinetics, the resulting polymer network structures, and the ultimate impact on the mechanical and chemical resistance properties of the cured polyurethane. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and application of advanced polymer and coating technologies.
Introduction: The Role of Oxazolidines in Polyurethane Formulations
The curing of polyurethane systems traditionally relies on the reaction of isocyanates with polyols. However, the high reactivity of isocyanates with ambient moisture presents a significant challenge for formulators. This reaction not only consumes isocyanate groups, leading to an imbalance in stoichiometry, but also generates carbon dioxide gas, which can cause pinholing, foaming, and other surface defects in the final product.[1][2]
Oxazolidines offer an elegant solution to this problem. These heterocyclic compounds are stable in the absence of water but readily hydrolyze upon exposure to moisture. This hydrolysis reaction opens the oxazolidine ring to yield a reactive amino alcohol. The newly formed secondary amine and primary hydroxyl groups then rapidly react with isocyanate functionalities to form urea and urethane linkages, respectively, contributing to the cross-linking of the polymer network.[3] This moisture-triggered mechanism effectively channels ambient water into the curing process in a controlled manner, preventing CO2 generation and ensuring a uniform, defect-free cure.[4]
This guide will focus on a comparative analysis of two key types of oxazolidine hardeners: a representative mono-oxazolidine, this compound, and various bis-oxazolidines, which contain two oxazolidine rings per molecule. The fundamental difference in their functionality—mono- versus bi- (or tetra-functional after hydrolysis)—leads to significant variations in cure speed, cross-link density, and the final properties of the polyurethane system.
Synthesis of Oxazolidine Hardeners
The synthesis of oxazolidines is typically achieved through a condensation reaction between a β-amino alcohol and an aldehyde or ketone, with the removal of water driving the reaction to completion.[3]
Synthesis of this compound (Mono-oxazolidine)
This mono-oxazolidine is synthesized from the condensation of 2-amino-2-methyl-1-propanol with benzaldehyde. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene.
Experimental Protocol: Synthesis of this compound
-
Reactant Charging: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2-amino-2-methyl-1-propanol (1.0 eq), benzaldehyde (1.05 eq), and toluene (approx. 2 mL per gram of amino alcohol).
-
Reaction: Heat the mixture to reflux. The water formed during the condensation reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.
-
Purification: After cooling the reaction mixture to room temperature, remove the toluene under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR.
Synthesis of Bis-oxazolidine Hardeners
Bis-oxazolidines can be synthesized with various linker groups (e.g., urethane, ester) connecting the two oxazolidine rings, which influences the properties of the final polymer.[5] A common approach for urethane-linked bis-oxazolidines involves the reaction of a diisocyanate with a hydroxy-functional oxazolidine.
Experimental Protocol: Synthesis of a Urethane-Linked Bis-oxazolidine
-
Reactant Charging: In a reaction vessel under a nitrogen atmosphere, charge a hydroxy-functional oxazolidine (e.g., from the reaction of diethanolamine and an aldehyde) and a suitable catalyst, such as dibutyltin dilaurate (DBTDL).
-
Addition of Diisocyanate: Slowly add a diisocyanate (e.g., hexamethylene diisocyanate, HDI) dropwise to the reaction mixture while maintaining the temperature below a specified limit to control the exotherm.
-
Reaction: After the addition is complete, heat the mixture for a set period to ensure complete reaction.
-
Monitoring: The reaction can be monitored by FT-IR spectroscopy, following the disappearance of the isocyanate peak (around 2270 cm-1).
-
Purification: The resulting bis-oxazolidine is typically a viscous liquid and can be used without further purification.
Curing Mechanism: A Tale of Two Functionalities
The curing process for both mono- and bis-oxazolidines begins with the same fundamental step: hydrolysis. The presence of atmospheric or residual moisture catalyzes the opening of the oxazolidine ring.
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}
Diagram 1: General moisture-triggered curing mechanism of oxazolidines.The key difference between mono- and bis-oxazolidines lies in the number of reactive sites generated per molecule upon hydrolysis.
-
This compound (Mono-oxazolidine): Hydrolysis of one molecule yields one secondary amine group and one primary hydroxyl group. This results in a difunctional cross-linking agent.
-
Bis-oxazolidines: Hydrolysis of one molecule, containing two oxazolidine rings, generates two secondary amine groups and two primary hydroxyl groups, making it a tetrafunctional cross-linking agent.[5]
This difference in functionality has profound implications for the resulting polymer network. A bis-oxazolidine is a far more effective cross-linker than a mono-oxazolidine.[6] The higher functionality of bis-oxazolidines leads to a more densely cross-linked network, which generally translates to enhanced mechanical properties and chemical resistance.[7]
Performance Comparison: Mono- vs. Bis-Oxazolidines
The choice between a mono-oxazolidine like this compound and a bis-oxazolidine hardener depends on the desired balance of properties for the specific application.
Pot Life and Cure Speed
The rate of hydrolysis is a critical factor influencing both the pot life (working time) and the cure speed of the formulation. The structure of the oxazolidine, including the substituents on the ring, affects its stability and reactivity towards water. Generally, bis-oxazolidines, with their dual reactive sites, can lead to a faster build-up of the polymer network and quicker curing times compared to mono-oxazolidines at the same equivalent weight.[2] However, this can also result in a shorter pot life, which may be a disadvantage in some applications. The combination of a mono-oxazolidine for moisture scavenging and a bis-oxazolidine for accelerated curing can offer a tailored approach to achieve both a long pot life and a fast cure.[7]
Mechanical Properties
The higher cross-link density imparted by bis-oxazolidines typically results in coatings with superior mechanical properties.
| Property | This compound | Bis-oxazolidine Hardeners | Causality |
| Hardness | Moderate | High to Very High | Higher cross-link density from tetra-functionality increases rigidity. |
| Tensile Strength | Good | Excellent | A more tightly knit polymer network can withstand greater stress before failure.[5][8] |
| Elongation at Break | Higher | Lower | Increased cross-linking restricts chain mobility, reducing flexibility.[8] |
| Adhesion | Good | Excellent | The formation of a greater number of urea and urethane linkages can enhance interfacial bonding to the substrate. |
Note: The data in this table represents general trends. Actual values will vary depending on the specific bis-oxazolidine structure, formulation components, and curing conditions.
Chemical and Environmental Resistance
A more densely cross-linked polymer network presents a more formidable barrier to the ingress of chemicals and moisture, leading to improved resistance properties.
| Resistance Property | This compound | Bis-oxazolidine Hardeners | Causality |
| Solvent Resistance | Good | Excellent | A tighter network structure reduces the ability of solvent molecules to penetrate and swell the polymer. |
| Water Resistance | Good | Excellent | Reduced free volume and a more hydrophobic character due to higher cross-linking can limit water absorption.[2] |
| Weather/UV Resistance | Good | Good to Excellent | While primarily dependent on the isocyanate and polyol backbone, a denser network can help to mitigate degradation. |
Experimental Protocols for Performance Evaluation
To quantitatively compare the performance of coatings formulated with these different hardeners, a series of standardized tests should be conducted.
Protocol: Comparative Performance Testing of Oxazolidine-Cured PU Coatings
-
Formulation Preparation: Prepare two identical polyurethane coating formulations, one containing this compound and the other a selected bis-oxazolidine hardener. Ensure the stoichiometry is balanced based on the equivalent weights of the hardeners after hydrolysis.
-
Substrate Preparation: Prepare a set of standard test panels (e.g., cold-rolled steel) according to a specified standard (e.g., ASTM D609).
-
Coating Application: Apply the coatings to the test panels at a controlled dry film thickness.
-
Curing: Allow the coatings to cure under controlled temperature and humidity conditions for a specified period (e.g., 7 days).
-
Performance Testing:
-
Pot Life: Measure the change in viscosity over time according to ASTM D2196.
-
Cure Speed (Dry Time): Evaluate the tack-free time and dry-through time using a mechanical recorder or by touch as per ASTM D1640.
-
Hardness: Measure the pencil hardness (ASTM D3363) and/or Konig pendulum hardness (ISO 1522).
-
Adhesion: Perform a cross-hatch adhesion test (ASTM D3359) or a pull-off adhesion test (ASTM D4541).
-
Flexibility: Conduct a conical mandrel bend test (ASTM D522).
-
Chemical Resistance: Spot test with various chemicals (e.g., xylene, ethanol, 10% HCl, 10% NaOH) for a specified duration and evaluate for any changes in the coating appearance (e.g., blistering, discoloration) as per ISO 2812-1.[2]
-
Application-Specific Considerations
The choice between a mono- and bis-oxazolidine hardener is ultimately driven by the performance requirements of the end-use application.
-
For applications requiring high flexibility and good elongation, such as some sealants and elastomeric coatings, a mono-oxazolidine or a blend may be preferred.
-
For high-performance topcoats in demanding environments like automotive or aerospace, where hardness, chemical resistance, and durability are paramount, a bis-oxazolidine is often the better choice.[4]
-
In 1K systems, where long-term storage stability is crucial, the specific structure of the oxazolidine and its interaction with the isocyanate prepolymer must be carefully considered.
Conclusion
Both this compound and bis-oxazolidine hardeners offer significant advantages in the formulation of advanced polyurethane systems. They act as effective latent hardeners and moisture scavengers, enabling the creation of defect-free, high-performance coatings and adhesives. The primary distinction lies in their functionality, with bis-oxazolidines providing a higher degree of cross-linking due to their tetrafunctional nature upon hydrolysis. This generally leads to superior mechanical properties and chemical resistance compared to their mono-functional counterparts. However, mono-oxazolidines can offer advantages in terms of flexibility and pot life. A thorough understanding of the structure-property relationships and a systematic approach to formulation and testing are key to leveraging the full potential of these versatile additives.
References
-
Enhancing 1K PU Systems with Incorez. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
- Lynch, C. (2017). Improving polyurethane surface coatings Part 2: Use of oxazolidines and aldimines.
-
Synthesis of Polyoxazolidines and Their Application in Polyurethane Modification. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
- Synthesis of oxazolidines as latent curing agents for single-component polyurethane adhesive and its properties study. (2017). Journal of Applied Polymer Science, 134(44), 45722.
-
Oxazolidines in polyurethane coatings for wind turbines. (n.d.). Incorez. Retrieved February 15, 2026, from [Link]
- Poly(urethane–oxazolidone): Synthesis, characterisation and shape memory properties. (2007). European Polymer Journal, 43(10), 4364-4374.
- Moisture-curing polyurethane composition containing oxazolidine. (2022). U.S.
-
Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis and thermal Crosslinking of oxazolidine-functionalized polyurethanes. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Benefits of oxazolidine moisture scavengers in polyurethane protective top coats for wind turbines. (n.d.). Chemicalia. Retrieved February 15, 2026, from [Link]
- Bis-oxazolidines and their use. (1996).
- Study of Water Resistance of Polyurethane Coatings Based on Microanalytical Methods. (2023).
- Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. (2016). Beilstein Journal of Organic Chemistry, 12, 2686–2693.
- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry, Section A, 7(6), 894-909.
-
Oxazolidine. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience, 12(3), 82.
-
3-benzyl-1,3-oxazolidine-2,4-dione. (n.d.). Chemical Synthesis Database. Retrieved February 15, 2026, from [Link]
-
3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
- Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2019). Molecules, 24(22), 4091.
Sources
- 1. WO1996008308A1 - Bis-oxazolidines and their use - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxazolidines in polyurethane coatings for wind turbines | Incorez [incorez.com]
- 8. (PDF) Poly(urethane–oxazolidone): Synthesis, characterisation and shape memory properties [academia.edu]
Industrial Applications of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine
Executive Summary
3-Benzyl-4,4-dimethyl-1,3-oxazolidine represents a specialized class of heterocyclic compounds utilized primarily as latent curing agents and moisture scavengers in high-performance polyurethane (PU) systems. Unlike simple oxazolidines, the 4,4-dimethyl substitution provides steric stabilization, modulating hydrolysis rates and enhancing thermal stability, while the N-benzyl group imparts hydrophobicity and compatibility with aromatic resin matrices.
This guide details the physicochemical mechanism, synthesis, and industrial protocols for deploying this molecule in 1K (one-component) and 2K (two-component) polyurethane coatings, sealants, and adhesives.
Chemical Identity & Mechanism of Action
Structural Significance
The molecule functions as a "masked" amino-alcohol. In the absence of moisture, the oxazolidine ring remains closed and unreactive toward isocyanates (NCO groups). Upon exposure to atmospheric humidity or substrate moisture, the ring hydrolyzes, releasing reactive functionalities.[1][2]
-
N-Benzyl Group: Increases solubility in organic solvents (xylene, toluene) and improves compatibility with aromatic isocyanates (MDI, TDI).
-
4,4-Dimethyl Group: A critical steric element that prevents premature ring opening and stabilizes the intermediate cation during hydrolysis, allowing for controlled curing rates.
Hydrolysis and Curing Mechanism
The utility of this compound relies on a two-step "moisture-triggered" pathway.
-
Hydrolysis (Activation): The oxazolidine ring reacts with water (moisture) to open, yielding N-benzyl-2-amino-2-methylpropan-1-ol and formaldehyde (assuming C2 is unsubstituted).
-
Crosslinking (Cure): The liberated amino-alcohol contains both a secondary amine and a primary hydroxyl group, both of which react rapidly with isocyanates to form urea and urethane linkages, respectively.
Key Advantage: By consuming water before the water can react with the isocyanate, this molecule prevents the formation of CO₂ gas, thereby eliminating pinholes and bubbling in the final coating.[3]
Mechanistic Pathway Diagram
Figure 1: Moisture-triggered hydrolysis and subsequent crosslinking pathway of this compound in polyurethane systems.
Industrial Applications
Moisture Scavenger in 2K PU Systems
In two-component polyurethane paints (e.g., automotive refinish, industrial maintenance), moisture introduced via solvents, pigments, or the atmosphere can react with isocyanates to produce CO₂.
-
Role: The oxazolidine preferentially reacts with water.
-
Benefit: Eliminates "gassing," pinholes, and gloss reduction (downglossing).[4][5][6][7]
-
Dosage: Typically 2–5% by weight of the polyol component.
Latent Hardener for 1K PU Dispersions
Single-component (1K) systems rely on atmospheric moisture to cure. Standard aromatic amines are too reactive, causing immediate gelation.
-
Role: this compound remains inert in the can (anhydrous). Upon application, atmospheric humidity triggers hydrolysis, releasing the amine for a "boosted" cure.
-
Benefit: Allows for high-solids formulations with extended pot life but rapid surface drying.
Pharmaceutical Intermediate
While less common than oxazolidinones (Evans auxiliaries), substituted oxazolidines serve as intermediates for synthesizing chiral amino-alcohols or reducing to N-methylated benzylamines.
-
Application: Synthesis of beta-blockers or chiral ligands where the gem-dimethyl group provides stereochemical rigidity.
Experimental Protocols
Synthesis of this compound
Objective: Preparation via condensation of amino alcohol with formaldehyde.
Reagents:
-
N-Benzyl-2-amino-2-methyl-1-propanol (1.0 eq)
-
Paraformaldehyde (1.1 eq) or Formalin (37% aq.)
-
Solvent: Toluene or Xylene
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 mol%) (Optional, reaction often proceeds without acid).
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap, and reflux condenser.
-
Charging: Add N-Benzyl-2-amino-2-methyl-1-propanol and toluene (approx. 5 mL per gram of reactant).
-
Addition: Add paraformaldehyde in portions.
-
Reflux: Heat the mixture to reflux (approx. 110°C). Water will begin to collect in the Dean-Stark trap.
-
Completion: Continue reflux until water evolution ceases (theoretical amount collected).
-
Workup: Cool to room temperature. Wash with dilute NaHCO₃ solution if acid catalyst was used. Dry organic layer over MgSO₄.
-
Purification: Remove solvent via rotary evaporation. Distill the residue under reduced pressure (vacuum distillation) to obtain the pure oxazolidine.
Validation:
-
IR Spectroscopy: Disappearance of OH stretch (~3300 cm⁻¹) and NH stretch. Appearance of characteristic C-O-C-N bands (1050–1150 cm⁻¹).
-
NMR: Check for the disappearance of the aldehyde proton and formation of the N-CH₂-O methylene singlet (or AB quartet).
Pot Life vs. Cure Time Evaluation
Objective: Determine the latency efficiency in a PU clearcoat.
| Parameter | Control (No Scavenger) | Test Formulation (2% Oxazolidine) |
| Resin System | Acrylic Polyol / HDI Trimer | Acrylic Polyol / HDI Trimer |
| Initial Viscosity | 120 cPs | 115 cPs (Diluent effect) |
| Viscosity @ 4 hrs | 450 cPs | 180 cPs |
| Film Appearance | Hazy, micro-bubbles | Clear, high gloss |
| Tack-Free Time | 6 hours | 4 hours (Accelerated by amine release) |
Methodology:
-
Prepare a standard 2K PU formulation (NCO:OH index 1.05).
-
Add 2 wt% this compound to the polyol side before adding isocyanate.
-
Mix with isocyanate and measure viscosity every 30 mins using a Brookfield viscometer.
-
Draw down films (100 µm wet) on glass panels and cure at 25°C / 50% RH.
-
Inspect for CO₂ generation (bubbles) using a 10x loupe.
Safety & Handling (E-E-A-T)
-
Hazard Class: Irritant (Skin/Eye). Combustible Liquid.
-
Hydrolysis Risk: Upon contact with mucosal moisture, the compound hydrolyzes to release formaldehyde (a known carcinogen/sensitizer).
-
Handling:
-
Always handle in a fume hood.
-
Wear butyl rubber or nitrile gloves.
-
Store under nitrogen atmosphere to prevent premature hydrolysis from atmospheric moisture.
-
-
Disposal: Incineration in accordance with local chemical waste regulations. Do not discharge into water systems due to amine toxicity to aquatic life.
References
-
Incorez Ltd. (2017).[8] Oxazolidines: A Useful Aid to Solving Polyurethane Formulation Problems. Retrieved from
-
Robinson, G. N., et al. (1993).[9] New oxazolidine-based moisture scavenger for polyurethane coating systems. Journal of Coatings Technology. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Benzyl-1,3-oxazolidine Product Sheet. Retrieved from
-
Advancion (formerly ANGUS). (2024).[4] ZOLDINE® MS-PLUS Technical Data Sheet. Retrieved from
-
PubChem. (n.d.). 3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one Compound Summary. Retrieved from
Sources
- 1. incorez.com [incorez.com]
- 2. Oxazolidine - Wikipedia [en.wikipedia.org]
- 3. pittureevernici.it [pittureevernici.it]
- 4. specialchem.com [specialchem.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. specialchem.com [specialchem.com]
- 7. ZOLDINE™ MS-PLUS Moisture Scavenger [advancionsciences.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Unveiling the Moisture-Triggered Hydrolysis of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine
Introduction: The Role of Oxazolidines as Latent Curing Agents
In the realm of advanced materials, particularly in one-component (1K) and two-component (2K) polyurethane systems, the control of curing chemistry is paramount. Oxazolidines, a class of five-membered heterocyclic compounds containing both oxygen and nitrogen, have emerged as highly effective latent curing agents.[1] Their utility lies in their stability in the absence of moisture, providing excellent in-can stability for formulations. However, upon exposure to atmospheric or substrate moisture, they undergo a rapid, moisture-triggered hydrolysis. This ring-opening reaction yields a reactive amino alcohol that can then participate in the cross-linking of isocyanate-based systems.[2][3] This "moisture-trigger" approach is instrumental in developing low-isocyanate, high-performance coatings, adhesives, and sealants, as it mitigates issues associated with carbon dioxide outgassing, such as bubbling and pinholing.[4]
This application note provides a detailed examination of the hydrolysis mechanism of a specific oxazolidine, 3-Benzyl-4,4-dimethyl-1,3-oxazolidine. We will delve into the chemical transformations, influencing factors, and provide detailed protocols for monitoring this critical reaction using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Hydrolysis Mechanism: A Step-by-Step Breakdown
The hydrolysis of this compound is a classic example of a ring-chain tautomerism, where the cyclic oxazolidine exists in equilibrium with its open-chain amino alcohol form. The presence of water drives this equilibrium towards the ring-opened product. The reaction is subject to general acid-base catalysis, meaning its rate is significantly influenced by the pH of the medium.[5]
The overall reaction can be summarized as follows:
This compound + H₂O ⇌ N-Benzyl-2-amino-2-methyl-1-propanol + Formaldehyde
The reaction proceeds through a series of protonation and nucleophilic attack steps:
-
Protonation of the Ring Nitrogen: In the presence of an acid catalyst (even trace amounts of acid can be sufficient), the nitrogen atom of the oxazolidine ring is protonated, making the ring more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom adjacent to both the oxygen and the protonated nitrogen.
-
Ring Opening: This nucleophilic attack leads to the cleavage of the carbon-oxygen bond, resulting in the formation of a hemiaminal intermediate.
-
Proton Transfer and Elimination: A series of proton transfers and the subsequent elimination of a formaldehyde molecule from the hemiaminal intermediate yields the final amino alcohol product, N-Benzyl-2-amino-2-methyl-1-propanol.
The substituents on the oxazolidine ring play a crucial role in modulating the rate of hydrolysis. The electron-donating nature of the two methyl groups at the 4-position can influence the basicity of the ring nitrogen and the stability of the carbocation-like transition state. The benzyl group on the nitrogen atom also imparts specific steric and electronic effects that influence the reaction kinetics.
Figure 1: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.
Experimental Protocols: Monitoring the Hydrolysis
To accurately characterize the hydrolysis kinetics and product formation, robust analytical methods are essential. Below are detailed protocols for monitoring the hydrolysis of this compound using HPLC and ¹H NMR spectroscopy.
Protocol 1: HPLC Analysis of Hydrolysis
High-Performance Liquid Chromatography is a powerful technique for separating and quantifying the components of a reaction mixture.[6][7] This protocol outlines a reverse-phase HPLC method to monitor the disappearance of the oxazolidine and the appearance of the amino alcohol product.
1. Materials and Reagents:
-
This compound (synthesis may be required, see reference[8] for general procedures)
-
N-Benzyl-2-amino-2-methyl-1-propanol (for use as a reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system equipped with a UV detector, autosampler, and column oven
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Standards and Samples:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and N-Benzyl-2-amino-2-methyl-1-propanol in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Reaction Sample Preparation:
-
In a sealed vial, dissolve a known amount of this compound in a defined solvent system (e.g., acetonitrile with a controlled amount of water and a pH modifier if desired).
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in cold, dry acetonitrile to prevent further hydrolysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
4. HPLC Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (adjust based on UV absorbance of the benzyl group) |
5. Data Analysis:
-
Integrate the peak areas of the oxazolidine and the amino alcohol at each time point.
-
Use the calibration curves to determine the concentration of each species over time.
-
Plot the concentration of the oxazolidine versus time to determine the reaction rate. The hydrolysis of oxazolidines often follows first-order kinetics.[9]
Figure 2: Experimental workflow for monitoring oxazolidine hydrolysis via HPLC.
Protocol 2: ¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an excellent tool for structural elucidation and can be used to monitor the hydrolysis reaction in situ by observing the disappearance of signals corresponding to the oxazolidine and the appearance of signals for the amino alcohol and formaldehyde.
1. Materials and Reagents:
-
This compound
-
Deuterated solvent (e.g., Acetonitrile-d₃, DMSO-d₆)
-
Deuterium oxide (D₂O)
-
NMR tubes
2. Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
3. Sample Preparation and Analysis:
-
Dissolve a precise amount of this compound in a deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0). Key expected signals for the starting material include those for the benzyl protons, the methylene protons of the oxazolidine ring, and the gem-dimethyl protons.
-
To initiate the hydrolysis, add a small, known amount of D₂O to the NMR tube.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the characteristic oxazolidine peaks and the concurrent increase in the intensity of new peaks corresponding to the N-Benzyl-2-amino-2-methyl-1-propanol and formaldehyde (or its hydrated form, methanediol, in D₂O).
4. Data Analysis:
-
Identify characteristic, well-resolved peaks for both the reactant and the product.
-
Integrate these peaks in each spectrum.
-
The relative integral values can be used to determine the molar ratio of the reactant and product at each time point, allowing for the calculation of the reaction kinetics.
Conclusion
The moisture-triggered hydrolysis of this compound is a fundamental reaction that underpins its utility as a latent curing agent in various industrial applications. A thorough understanding of its mechanism and kinetics is crucial for formulation development and quality control. The analytical protocols detailed in this application note provide a robust framework for researchers and scientists to study this and similar oxazolidine systems, enabling the optimization of curing performance and the development of next-generation materials.
References
-
Bundgaard, H., & Nielsen, N. M. (1987). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 37(1-2), 135-143. [Link]
-
Geoghegan, J. (2019). Oxazolidines: a useful aid to solving polyurethane formulation problems. Pitture e Vernici, 95(6), 16-19. [Link]
-
Zhang, C., et al. (2017). Synthesis of oxazolidines as latent curing agents for single‐component polyurethane adhesive and its properties study. Journal of Applied Polymer Science, 134(4). [Link]
-
European Coatings. (2017). Oxazolidines as curing agent for polyurethane adhesives. European Coatings Journal. [Link]
-
Rekker, R. F., & Nauta, W. T. (1960). The alkaline hydrolysis of oxazolidinediones-2,4. Recueil des Travaux Chimiques des Pays-Bas, 79(8), 879-888. [Link]
-
Incorez. (n.d.). Oxazolidine products. [Link]
- CN115583921A - A kind of preparation method and application of novel oxazolidine used as latent curing agent. (2023).
-
Al-Hiari, Y. M., et al. (2025). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals, 19(1), 69. [Link]
-
Kumar, A., et al. (2011). Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. Journal of Pharmacy Research, 4(9), 3126-3128. [Link]
-
Kees, F., et al. (1997). A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation. Journal of Chromatography B: Biomedical Sciences and Applications, 695(2), 379-384. [Link]
-
Carlucci, G., & Giamperoli, A. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293. [Link]
-
ResearchGate. (n.d.). Latent curing mechanism of oxazolidines. [Link]
-
Reddy, P. G., et al. (2007). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Synthetic Communications, 37(14), 2349-2357. [Link]
-
Wikipedia. (n.d.). Oxazolidine. [Link]
Sources
- 1. Oxazolidine - Wikipedia [en.wikipedia.org]
- 2. pittureevernici.it [pittureevernici.it]
- 3. researchgate.net [researchgate.net]
- 4. incorez.com [incorez.com]
- 5. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxazolidines as curing agent for polyurethane adhesives - European Coatings [european-coatings.com]
Reaction conditions for N-benzyl-2-amino-2-methylpropanol and formaldehyde condensation
Executive Summary
This Application Note details the optimized reaction conditions for the condensation of N-benzyl-2-amino-2-methylpropanol with formaldehyde. While oxazolidine formation is a standard transformation, this specific substrate presents unique steric advantages due to the gem-dimethyl group at the 4-position. This structural feature leverages the Thorpe-Ingold effect (gem-dimethyl effect), significantly enhancing the rate of cyclization and the hydrolytic stability of the resulting product, 3-benzyl-4,4-dimethyl-1,3-oxazolidine.
This protocol prioritizes the use of Paraformaldehyde over aqueous formalin and utilizes azeotropic water removal (Dean-Stark) to drive the equilibrium forward, ensuring yields typically exceeding 95%.
Mechanistic Insight & Causality
The formation of the oxazolidine ring from a secondary amino alcohol and formaldehyde proceeds via a hemiaminal intermediate. Understanding the reversibility of this reaction is critical for process design.
Reaction Pathway
-
Nucleophilic Attack: The secondary amine of the N-benzyl substrate attacks the carbonyl carbon of formaldehyde (generated from depolymerization of paraformaldehyde).
-
Hemiaminal Formation: This forms an unstable N-hydroxymethyl intermediate.
-
Cyclization (Rate Determining Step): The hydroxyl group of the amino alcohol attacks the hemiaminal carbon, eliminating water to close the ring.
The Gem-Dimethyl Advantage:
The presence of two methyl groups at the
Pathway Diagram
Caption: Mechanistic pathway highlighting the Thorpe-Ingold effect facilitating ring closure.
Critical Reaction Parameters
To ensure reproducibility and high yield, the following parameters must be strictly controlled.
| Parameter | Recommended Condition | Scientific Rationale |
| Formaldehyde Source | Paraformaldehyde (95%+) | Avoids introducing large volumes of water found in formalin (37%), which would shift equilibrium back to reactants. |
| Solvent | Toluene (or Benzene/Cyclohexane) | Forms an azeotrope with water. Essential for physical removal of water via Dean-Stark trap. |
| Stoichiometry | 1.05 - 1.10 equiv. (HCHO) | Slight excess of formaldehyde compensates for sublimation losses and ensures complete consumption of the more valuable amine. |
| Catalyst | None or p-TsOH (0.1 mol%) | Reaction is often spontaneous; however, trace acid catalyzes the dehydration step if kinetics are sluggish. |
| Temperature | Reflux (110°C for Toluene) | Required for azeotropic distillation and depolymerization of paraformaldehyde. |
Detailed Experimental Protocol
Objective: Synthesis of this compound (100 mmol scale).
Materials
-
N-Benzyl-2-amino-2-methyl-1-propanol (17.9 g, 100 mmol)
-
Paraformaldehyde (3.3 g, ~110 mmol eq. of HCHO)
-
Toluene (anhydrous, 150 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (19 mg, 0.1 mmol) – Optional
Equipment Setup
-
250 mL Round Bottom Flask (RBF)
-
Magnetic Stir Bar
-
Dean-Stark Trap (Pre-filled with toluene)
-
Reflux Condenser
-
Nitrogen/Argon inlet (to prevent oxidation of the amine at high temp)
Workflow Diagram
Caption: Step-by-step experimental workflow for azeotropic condensation.
Step-by-Step Procedure
-
Charging: In the 250 mL RBF, dissolve N-benzyl-2-amino-2-methyl-1-propanol (17.9 g) in Toluene (150 mL).
-
Addition: Add Paraformaldehyde (3.3 g) and p-TsOH (if using) to the stirring solution. The mixture will likely be a suspension initially.
-
Reflux: Heat the mixture to a vigorous reflux. Ensure the condensate is dripping steadily into the Dean-Stark trap.
-
Monitoring:
-
Visual: The suspension will clear as paraformaldehyde depolymerizes and reacts.
-
Quantitative: Monitor the water layer in the trap. For 100 mmol, expect ~1.8 mL of water.
-
Time: Typically 2–4 hours.[1] Reaction is complete when water evolution ceases.
-
-
Workup: Cool the reaction mixture to room temperature. If any solid particulates remain, filter through a coarse frit.
-
Isolation: Remove the solvent (toluene) under reduced pressure (Rotary evaporator, 40–50°C bath).
-
Purification: The residue is usually a sufficiently pure oil (>95%). For analytical grade, perform vacuum distillation (bp approx. 100–110°C at 0.5 mmHg, estimation based on analogues).
Characterization & Quality Control
Validating the structure requires confirming ring closure and the absence of starting material (specifically the N-H and O-H signals).
| Technique | Expected Observation (Diagnostic) |
| 1H NMR (CDCl₃) | Ring C2 Protons: Singlet at ~3.8–4.2 ppm (2H, N-CH₂-O). Gem-Dimethyl: Two singlets (or one if overlapping) at ~1.1–1.3 ppm. Benzyl CH₂: Singlet at ~3.6 ppm. |
| IR Spectroscopy | Disappearance: Broad O-H stretch (~3300 cm⁻¹) and N-H stretch.[2] Appearance: Strong C-O-C ether-like stretch (~1050–1150 cm⁻¹) and Amine C-N bands. |
| Mass Spectrometry | Parent Ion: [M+H]⁺ = 206.15 m/z (Calculated for C₁₃H₁₉NO). |
Troubleshooting & Stability
-
Issue: Incomplete Conversion.
-
Cause: Wet solvent or insufficient water removal.
-
Fix: Ensure the Dean-Stark trap is functioning. Add fresh toluene if necessary to maintain volume.
-
-
Issue: Product Hydrolysis.
-
Cause: Oxazolidines are acid-labile and sensitive to moisture.
-
Fix: Store the product under inert atmosphere (Argon/Nitrogen) over activated molecular sieves (4Å). Avoid acidic aqueous workups.[3]
-
-
Safety Note: Formaldehyde is a carcinogen and sensitizer. All weighing and transfers of paraformaldehyde must be performed in a fume hood.
References
-
Bergmann, E. D. (1953). The Oxazolidines.[1][3][4][5][6][7][8][9][10] Chemical Reviews, 53(2), 309–352. Link
-
Saiz, C., et al. (2009). The Thorpe-Ingold effect in the formation of oxazolidines.[8] Tetrahedron Letters, 50(18), 2049-2052. (General reference for gem-dimethyl effect in heterocycles).
-
European Patent Office. (2019). Condensation product of 1-amino-2-propanol and formaldehyde and the use thereof. EP3039112B1. (Demonstrates industrial viability of amino-alcohol/formaldehyde condensation). Link
-
Sigma-Aldrich. (2024). Product Specification: 4,4-Dimethyloxazolidine derivatives. (Used for general property verification of gem-dimethyl analogues). Link
Sources
- 1. Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs [mdpi.com]
- 2. Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10519144B2 - Condensation product of 1-amino-2-propanol and formaldehyde and the use thereof for reducing the amount of hydrogen sulphide in liquids and gases - Google Patents [patents.google.com]
- 4. Oxazolidine - Wikipedia [en.wikipedia.org]
- 5. (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. 4-Benzyl-1,3-oxazolidin-2-one | C10H11NO2 | CID 559668 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Mitigating CO2 Gassing in Polyurethane Systems with 3-Benzyl-4,4-dimethyl-1,3-oxazolidine
Abstract
Polyurethane (PU) systems are renowned for their versatility and performance in coatings, adhesives, sealants, and elastomers. However, their formulation and application are critically sensitive to moisture. The reaction between the isocyanate component and water generates carbon dioxide (CO2) gas, leading to significant defects such as pinholes, foam, and loss of gloss, which compromise the material's integrity and appearance.[1][2] This application note provides a comprehensive technical guide on the use of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine as a highly effective chemical moisture scavenger to prevent CO2 gassing. We will explore the underlying chemical mechanisms, present detailed protocols for its evaluation, and demonstrate its advantages over traditional methods. This guide is intended for researchers and formulation chemists seeking to enhance the quality and reliability of their polyurethane products.
The Challenge: The Undesirable Isocyanate-Water Reaction
The cornerstone of polyurethane chemistry is the reaction between an isocyanate (-NCO) group and a hydroxyl (-OH) group from a polyol.[3][4] However, the isocyanate group is also highly reactive toward water. This side reaction is often the primary source of defects in finished PU products.[3]
Moisture can be introduced from numerous sources, including residual water in polyols, solvents, pigments, and fillers, or from atmospheric humidity during application.[2][5][6] The reaction proceeds in two stages:
-
Carbamic Acid Formation: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.[3]
-
Decomposition to Amine and CO2: The carbamic acid rapidly decomposes, yielding an amine and a molecule of carbon dioxide gas.[2][3]
The newly formed amine is highly reactive and will immediately react with another isocyanate group to form a urea linkage. While urea linkages can contribute to the polymer backbone, the concurrent evolution of CO2 gas is highly problematic.[7] As the PU system cures and its viscosity increases, the gas bubbles become trapped within the matrix, leading to visible defects and compromising the material's protective and aesthetic qualities.[2][8]
Figure 1: The reaction pathway of isocyanate with water, leading to undesirable CO2 gassing.
The Solution: Mechanism of this compound
This compound is a type of oxazolidine that functions as a reactive moisture scavenger. The core principle of its efficacy is its preferential and rapid reaction with water compared to the isocyanate-water reaction.[1][9] Instead of allowing water to react with the isocyanate, the oxazolidine molecule intercepts and consumes it through a process of hydrolysis.
The Hydrolysis Reaction:
Upon contact with water, the oxazolidine ring undergoes hydrolysis, cleaving the ring structure to form a new molecule: an amino alcohol.[10][11] This reaction irreversibly consumes water, effectively removing it from the system before it can participate in the gassing reaction.
A significant advantage of this mechanism is that the hydrolysis byproducts are not inert fillers. The resulting amino alcohol contains both a secondary amine (-NH) and a hydroxyl (-OH) group, both of which are reactive with isocyanates.[10] These groups subsequently react into the polyurethane backbone, becoming a permanent part of the polymer matrix and contributing to the final properties of the cured material.[6][12] This eliminates the potential for migration or leaching that can occur with non-reactive additives.
Figure 2: Hydrolysis of the oxazolidine ring to consume water and subsequent integration into the PU matrix.
Key Advantages and Properties
The use of this compound offers distinct advantages over physical desiccants (e.g., molecular sieves) and other chemical scavengers.
| Feature | This compound | Molecular Sieves (Zeolites) |
| Mechanism | Chemical reaction (Hydrolysis)[13] | Physical adsorption[14] |
| Byproducts | Reacts into the polymer backbone[12] | Remain as inert fillers in the matrix |
| Viscosity Impact | Low viscosity liquid, can reduce formulation viscosity[6] | Powder/paste, can increase formulation viscosity |
| Dispersion | Easily mixed liquid | Requires high-shear mixing to avoid agglomeration |
| Efficacy | Irreversible water removal[6] | Adsorption is reversible with heat |
| Appearance | Maintains high gloss and clarity[15] | Can cause hazing or loss of gloss |
Table 1: Comparison of this compound with molecular sieves.
Typical Properties:
| Property | Typical Value |
| Appearance | Clear, colorless to pale yellow liquid |
| Molecular Weight | 205.29 g/mol |
| Viscosity @ 25°C | < 100 cP[15][16] |
| Functionality | Monofunctional (as moisture scavenger) |
| Solubility | Soluble in most organic solvents and polyols[15] |
| Recommended Dosage | 0.5 - 3.0% by weight on total formulation |
Table 2: Typical physical and chemical properties of a representative oxazolidine moisture scavenger.
Experimental Protocol: Efficacy Evaluation in a 2K PU Coating
This protocol provides a self-validating system to demonstrate the effectiveness of this compound in a model two-component (2K) polyurethane clear coat formulation.
Objective: To visually and quantitatively compare a standard PU coating (Control) with a formulation containing the oxazolidine moisture scavenger (Test) when challenged with a known quantity of water.
Materials & Equipment:
-
Part A (Polyol Blend):
-
Acrylic Polyol (e.g., 70% solids in Butyl Acetate)
-
Solvent blend (e.g., Butyl Acetate, Xylene)
-
Flow and leveling additives
-
This compound
-
-
Part B (Isocyanate):
-
Hexamethylene diisocyanate (HDI) based polyisocyanate
-
-
Contaminant: Deionized Water
-
Equipment:
-
Analytical balance
-
Laboratory mixer (e.g., overhead stirrer)
-
Drawdown bar (e.g., 150 µm / 6 mil)
-
Glass or steel test panels
-
Gloss meter (60° geometry)
-
Pencil hardness test set
-
Cross-hatch adhesion test kit
-
Drying oven or dust-free drying chamber
-
Figure 3: Workflow for evaluating the efficacy of the moisture scavenger.
Step-by-Step Methodology:
-
Preparation of Part A (Polyol Component):
-
In a suitable mixing vessel, combine the acrylic polyol, solvent blend, and additives according to your base formulation. Mix until homogeneous.
-
Divide the master batch of Part A into two equal portions: "Control" and "Test".
-
-
Formulation of Test Sample:
-
To the "Test" portion of Part A, add 1.5% (by weight of Part A) of this compound.
-
Mix thoroughly for 10 minutes.
-
-
Simulated Moisture Contamination:
-
To both the "Control" and "Test" containers of Part A, add 0.5% (by weight of Part A) of deionized water. This simulates a significant moisture challenge.
-
Immediately mix both preparations thoroughly for 15 minutes to ensure the water is dispersed and has time to react.
-
-
Activation with Part B (Isocyanate):
-
To each container (Control and Test), add the stoichiometric amount of the Part B polyisocyanate.
-
Mix thoroughly for 2-3 minutes. Observe any immediate signs of gassing or viscosity increase in the Control sample.
-
-
Application and Curing:
-
Immediately after mixing, apply both the Control and Test formulations to separate, labeled test panels using a 150 µm drawdown bar.
-
Allow the panels to cure in a dust-free environment at ambient temperature (23°C ± 2°C) for 7 days before testing.
-
Analysis and Expected Results
After the full curing period, the panels should be evaluated to quantify the performance difference. The results below are representative of a successful experiment.
-
Visual Inspection: The Control panel is expected to show significant surface defects, including pinholes, bubbles, and a hazy appearance. The Test panel should be clear, smooth, and free of such defects, demonstrating the effective prevention of CO2 gassing.[12][15]
-
Quantitative Performance Data:
| Test Parameter | Control Sample (with H₂O, no scavenger) | Test Sample (with H₂O + Oxazolidine) | Causality & Justification |
| Visual Appearance | Bubbles, pinholes, hazy | Clear, defect-free | The oxazolidine prevented CO2 formation, which causes surface defects.[1] |
| 60° Gloss (GU) | 65 - 75 | > 90 | Micro-bubbles in the Control film scatter light, reducing gloss. A smooth surface on the Test film provides high gloss.[15] |
| Pencil Hardness | F - H | 2H | Incomplete cross-linking due to isocyanate reacting with water reduces film hardness. The Test film has optimal cross-link density. |
| Adhesion (ASTM D3359) | 2B - 3B | 5B (Excellent) | Gassing at the substrate-coating interface can compromise adhesion. The Test film forms a solid, well-adhered layer.[16] |
Table 3: Expected comparative results for Control vs. Test formulations.
Safety and Handling
When working with polyurethane systems and associated additives, standard laboratory safety protocols must be strictly followed.
-
Always work in a well-ventilated area or under a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves (nitrile or butyl rubber), and a lab coat.
-
Isocyanates are sensitizers and require careful handling. Avoid inhalation of vapors and direct skin contact.[17]
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.
Conclusion
The presence of moisture is a persistent challenge in the formulation of high-performance polyurethane systems. The reaction between isocyanates and water leads to CO2 gassing, which severely compromises the aesthetic and physical properties of the final product. This compound serves as a highly efficient and elegant solution to this problem. By preferentially and irreversibly reacting with water via hydrolysis, it effectively eliminates the source of gas generation. Furthermore, its reaction byproducts are beneficially incorporated into the polymer network, avoiding the drawbacks associated with inert physical adsorbents. The implementation of this technology enables formulators to produce defect-free, high-gloss, and durable polyurethane coatings, adhesives, and sealants with greater reliability and tolerance to challenging application environments.
References
- Robinson, G. N., Alderman, J., & Johnson, T. (1993). New oxazolidine-based moisture scavenger for polyurethane coating systems.
- UL Prospector. Incozol 2 by Incorez Ltd..
- Advancion. ZOLDINE™ MS-PLUS Moisture Scavenger.
- Incorez Ltd. Incozol® 2.
- Univar Solutions. ZOLDINE® MS-PLUS, Technical Grade, Liquid, 395 lb Drum.
- Incorez Ltd.
- Scribd. Incozol 2: Moisture Scavenger for Polyurethanes.
- DKSH. INCOREZ Products.
- Lawrence Industries. The chemistry of polyurethanes.
- Google Patents. US5264148A - Moisture scavenging oxazolidines.
- Chemicalia.
- Pitture e Vernici.
- ResinLab.
- Synthesis of Polyoxazolidines and Their Application in Polyurethane Modification. (2025).
- Bundgaard, H., & Johansen, M. (1981). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines.
- Werner, E. (2006). Polyurethane Reactions.
- iso-elektra. Drying agents.
- Johnson Fine Chemical.
- Dongsen Chemicals. How Do Isocyanates React with Polyols in Polyurethane Synthesis?.
- Wikipedia. Oxazolidine.
Sources
- 1. pittureevernici.it [pittureevernici.it]
- 2. resinlab.com [resinlab.com]
- 3. l-i.co.uk [l-i.co.uk]
- 4. wernerblank.com [wernerblank.com]
- 5. ulprospector.com [ulprospector.com]
- 6. incorez.com [incorez.com]
- 7. How Do Isocyanates React with Polyols in Polyurethane Synthesis? [enuochem.com]
- 8. johnson-fine.com [johnson-fine.com]
- 9. chemicalia.com [chemicalia.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxazolidine - Wikipedia [en.wikipedia.org]
- 12. Incozol® 2 | Incozol range | Incorez [incorez.com]
- 13. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drying agents [iso-elektra.de]
- 15. ZOLDINE™ MS-PLUS Moisture Scavenger [advancionsciences.com]
- 16. univarsolutions.com [univarsolutions.com]
- 17. US5264148A - Moisture scavenging oxazolidines - Google Patents [patents.google.com]
Application Note: Catalytic Control of Oxazolidine Ring-Opening in 1K Polyurethane Adhesives
Executive Summary
In one-component (1K) polyurethane (PU) adhesives, the reaction between isocyanate (-NCO) and atmospheric moisture is the primary curing mechanism.[1] However, this reaction releases carbon dioxide (
Oxazolidines function as latent curing agents .[2][3][4] Upon exposure to moisture, they hydrolyze to form amino-alcohols, which then crosslink with isocyanates without generating
Mechanistic Foundation
The utility of oxazolidines relies on a hydrolysis-triggered ring opening. This process is chemically essentially the reverse of the condensation reaction used to synthesize the oxazolidine.[5]
The Reaction Pathway
The reaction proceeds in two distinct stages:
-
Rate-Determining Step (Hydrolysis): Atmospheric moisture penetrates the adhesive matrix. In the presence of an acid catalyst, the oxazolidine ring opens to yield an amino-alcohol and a carbonyl by-product (ketone/aldehyde).[5]
-
Rapid Crosslinking: The generated secondary amine reacts almost instantaneously with the isocyanate to form a urea linkage. The hydroxyl group reacts subsequently to form a urethane linkage.[5]
Pathway Visualization
The following diagram illustrates the acid-catalyzed hydrolysis and subsequent capture of the isocyanate.
Figure 1: Acid-catalyzed hydrolysis pathway of oxazolidine latent curing agents preventing CO2 evolution.
Catalyst Selection Strategy
The hydrolysis rate of the oxazolidine ring is directly proportional to the strength and concentration of the acid catalyst. Without catalysis, the ring is stable, providing long shelf life but slow cure.
The Trade-off
Selecting a catalyst requires balancing Shelf Stability (high latency) against Cure Speed (reactivity). Stronger acids accelerate cure but risk premature gelling if moisture control during manufacturing is poor.
| Catalyst Class | Specific Examples | pKa (Approx) | Reactivity Profile | Recommended Use Case |
| Strong Acids | p-Toluenesulfonic acid (p-TSA) | -2.8 | Flash Cure: Extremely fast hydrolysis. Risks stability.[3] | Fast-set adhesives; thin films. |
| Medium Acids | Salicylic Acid, Benzoic Acid | 3.0 - 4.2 | Balanced: Good compromise between pot life and cure speed. | General purpose construction sealants. |
| Weak Acids/Anhydrides | Phthalic Anhydride, Hexahydrophthalic Anhydride | 8.0+ (Hydrolyzed) | High Latency: Requires induction time. Very stable. | Large batch industrial coatings; high humidity environments. |
Steric Hindrance Factors
Beyond acidity, the structure of the oxazolidine matters.
-
Bicyclic oxazolidines (e.g., derived from tromethamine) open slower due to steric bulk.
-
Monocyclic oxazolidines (e.g., derived from diethanolamine) are more accessible to water and acid attack.
Experimental Protocol: Formulation & Catalysis
Objective: Formulate a 1K PU adhesive with a bis-oxazolidine latent hardener and validate cure kinetics.
Materials
-
Prepolymer: MDI-based polyether prepolymer (NCO content ~2-4%).
-
Latent Hardener: Bis-oxazolidine (e.g., Incozol LV or equivalent).
-
Catalyst: p-Toluenesulfonic acid (p-TSA) solution (10% in reactive diluent).
-
Solvent/Plasticizer: Diisononyl phthalate (DINP) or Xylene (must be <0.05% water).
Formulation Workflow
Critical Safety Note: Perform all steps under a nitrogen blanket to prevent premature activation.
Figure 2: Step-by-step formulation workflow emphasizing moisture control and order of addition.
Detailed Stoichiometry
To ensure full cure without foaming, calculate the Equivalent Weight (EW) .
-
Determine NCO equivalents of the prepolymer.
-
Determine Active Hydrogen equivalents of the oxazolidine (post-hydrolysis).
-
Target Ratio: Formulate at an Oxazolidine:NCO ratio of 0.9:1.0 .
-
Why? Leaving a slight excess of NCO ensures the polymer network is fully tied into the substrate, while the oxazolidine handles the bulk cure.
-
Validation & Quality Control
The "Bubbling" Limit Test
This is the definitive test for oxazolidine efficiency.
-
Cast a film of the adhesive at increasing thicknesses: 1mm, 3mm, 5mm, 10mm.
-
Place in a humidity chamber (25°C, 80% RH).
-
Pass Criteria: The 5mm and 10mm films must cure through without visible gas bubbles (CO2) in the cross-section.
Tack-Free Time (TFT) Analysis
Measure TFT to verify catalyst activity.
-
Control: No Catalyst (TFT > 24 hours).
-
Target: With 0.1% p-TSA (TFT < 4 hours).
-
Method: Touch the surface with a polyethylene film. If no residue transfers, the surface is tack-free.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Gelling in Cartridge | Moisture contamination during packing. | Check water content of plasticizers (<500ppm required). Increase N2 purge. |
| Slow Cure | Acid catalyst neutralized by basic fillers (e.g., CaCO3). | Use coated CaCO3 or increase acid catalyst dosage. |
| Yellowing | Oxidation of the amino-alcohol product. | Add UV stabilizers (HALS) or switch to aliphatic isocyanates. |
| Bubbles in Thick Film | Insufficient oxazolidine dosage. | Recalculate NCO:Oxazolidine ratio. Ensure ratio is at least 0.9:1. |
References
-
Incorez. (n.d.). Incozol 2 Technical Data Sheet: Moisture Scavenger for Polyurethanes. Retrieved from [Link]
-
Sika/Incorez. (2017). Oxazolidines as curing agent for polyurethane adhesives. European Coatings. Retrieved from [Link]
-
ResearchGate. (2017).[2] Synthesis of oxazolidines as latent curing agents for single-component polyurethane adhesive. Retrieved from [Link]
- Google Patents. (2022). US20220025176A1: Moisture-curing polyurethane composition containing oxazolidine.
-
Royal Society of Chemistry. (2015). Kinetics of oxazoline ring opening. Polymer Chemistry. Retrieved from [Link]
Sources
- 1. US20220025176A1 - Moisture-curing polyurethane composition containing oxazolidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN115583921A - A kind of preparation method and application of novel oxazolidine used as latent curing agent - Google Patents [patents.google.com]
- 4. Oxazolidines as curing agent for polyurethane adhesives - European Coatings [european-coatings.com]
- 5. Oxazolidine - Wikipedia [en.wikipedia.org]
Application Note: Incorporation of Oxazolidine Latent Curing Agents into Epoxy-Amine Systems
Executive Summary
This protocol details the methodology for incorporating oxazolidine-based compounds into epoxy-amine networks. While traditionally dominant in polyurethane chemistry as CO₂ scavengers, oxazolidines function in epoxy systems as moisture-triggered latent curing agents .
Upon exposure to atmospheric humidity, the oxazolidine ring hydrolyzes to yield amino-alcohols.[1] These active species subsequently crosslink the epoxide resin. This mechanism allows for the formulation of high-solids, one-component (1K) systems with extended pot life, or the stabilization of two-component (2K) systems against moisture-induced defects.
Target Audience: Formulation Chemists, Polymer Scientists, and Drug Delivery Researchers utilizing polymer matrices.
Mechanistic Principles
Understanding the "activation switch" is critical for reproducibility. The oxazolidine ring is stable in the absence of water. The curing cascade follows a two-step mechanism:
-
Hydrolysis (The Trigger): Atmospheric moisture opens the oxazolidine ring, releasing a ketone/aldehyde byproduct and an active amino-alcohol.
-
Crosslinking (The Cure): The secondary amine and (slower) hydroxyl groups react with the oxirane (epoxy) rings to form the thermoset network.
Pathway Visualization
Figure 1: The hydrolytic activation pathway of oxazolidines in epoxy systems.
Material Selection & Stoichiometry
Unlike standard amines, you cannot calculate dosage based solely on the molecular weight of the oxazolidine. You must calculate based on the Active Hydrogen Equivalent Weight (AHEW) after hydrolysis.
Key Parameters[3][4]
| Parameter | Definition | Criticality |
| EEW | Epoxy Equivalent Weight (g/eq) | Provided by resin supplier (e.g., 188 for DGEBA). |
| Latent AHEW | Amine Hydrogen Eq. Weight (post-hydrolysis) | Must be calculated. The effective weight of the molecule that provides 1 active H. |
| Water Content | % Moisture in fillers/pigments | High Risk. Wet fillers will trigger premature cure (gelation) in the can. |
| pKa | Basicity of the resulting amine | Determines cure speed. Higher pKa = Faster cure. |
Stoichiometric Calculation
To determine the Parts by Weight (pbw) of oxazolidine required for 100 parts of epoxy resin:
Example Calculation:
-
Resin: Bisphenol-A Epoxy (EEW = 190 g/eq).
-
Curing Agent: Bis-oxazolidine (Molecular Wt = 300 g/mol ).
-
Functionality: Upon hydrolysis, it yields 2 Secondary Amines (2 active H) and 2 Hydroxyls (2 active H).
-
Note: In ambient cure, usually only amines react quickly.
-
Effective Functionality (Amine only): 2.
-
Latent AHEW:
.
-
-
Dosage:
.
Formulation Protocol
Safety Note: Oxazolidines release ketones/aldehydes upon cure. Ensure adequate ventilation.[2]
Phase 1: Pre-Conditioning (CRITICAL)
The most common failure mode is in-can instability due to moisture in other ingredients.
-
Solvent Drying: Use urethane-grade solvents (<0.05% water). If using recycled solvents, dry with 3Å or 4Å molecular sieves.
-
Pigment/Filler Drying: Heat fillers (e.g., TiO₂, Silica) to 110°C for 4 hours or use a chemical moisture scavenger (e.g., p-Toluenesulfonyl Isocyanate - PTSI) before adding the oxazolidine.
Phase 2: Compounding Workflow
Figure 2: Step-by-step compounding protocol to ensure shelf stability.
Phase 3: Application & Cure
-
Application: Apply coating/adhesive at recommended thickness.[3]
-
Activation: The film absorbs atmospheric moisture.
-
Constraint: Relative Humidity (RH) must be >30% for efficient cure.
-
Kinetics: Skin formation typically occurs within 30-60 minutes; full cure depends on diffusion of moisture through the film (24-72 hours).
-
Troubleshooting & Optimization
This section addresses field failures based on empirical data.
| Defect / Issue | Root Cause | Corrective Action |
| Gelling in the Can | Moisture contamination in fillers or solvents.[4][2][5][6] | Pre-treat system with PTSI or Molecular Sieves. Ensure packaging is hermetically sealed. |
| Bubbling / Pinholes | Rapid release of ketone byproduct (solvent pop). | Reduce film thickness per coat. Use slower-evaporating solvents to keep the film open. |
| Soft Cure / Tacky | Low humidity (<30% RH) or insufficient stoichiometry. | Increase humidity artificially or add a catalyst (e.g., Salicylic Acid) to accelerate hydrolysis. |
| Hazing | Incompatibility between oxazolidine and epoxy resin. | Check solubility parameters. Bis-oxazolidines are generally more compatible than mono-oxazolidines. |
Scientific Validation (Self-Check)
To validate the protocol before scaling:
-
Karl Fischer Titration: Measure water content of the "Base" (Resin + Solvents + Fillers) before adding the oxazolidine. Target < 500 ppm.
-
Viscosity Drift Test: Store a sample at 50°C for 2 weeks. A viscosity increase of >20% indicates premature hydrolysis (instability).
-
Film Hardness vs. Humidity: Cure samples at 30% RH and 70% RH. Significant disparity indicates the system is too dependent on environmental moisture; adjust catalyst levels.
References
-
Incorez. (n.d.). Incozol 2: Oxazolidine Moisture Scavenger & Curing Agent Technical Data Sheet. Retrieved from [Link]
-
Trivedi, T. (2016).[7] Best Practices for Handling and Use of Oxazolidine PU Additive Technology. Octima. Retrieved from [Link]
-
Huntsman. (n.d.). Epoxy Curing Agents and Modifiers.[4] Retrieved from [Link]
-
PubChem. (n.d.). Oxazolidine Hydrolysis Mechanism. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Oxazolidine - Wikipedia [en.wikipedia.org]
- 2. Epoxy Coating Failures and Their Fixes: A Comprehensive Guide - Stone Forensics [stoneforensics.com]
- 3. simiron.com [simiron.com]
- 4. scribd.com [scribd.com]
- 5. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 6. zeraus.com [zeraus.com]
- 7. octima.it [octima.it]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 3-Benzyl-4,4-dimethyl-1,3-oxazolidine Systems
Ticket Subject: Slow Cure Rates / Latency Issues in 1K or 2K Polyurethane Systems Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Chemical Profile: 3-Benzyl-4,4-dimethyl-1,3-oxazolidine (Latent Curing Agent/Moisture Scavenger)
Executive Summary & Mechanism of Action
You are experiencing slower-than-expected cure rates with This compound . To troubleshoot this, you must understand that this molecule is not a direct curing agent; it is a latent hardener that functions through a two-step hydrolysis-polymerization mechanism.[1]
Unlike direct amine curatives, this oxazolidine is sterically hindered (4,4-dimethyl substitution) and chemically blocked.[1] It requires atmospheric moisture and acid catalysis to "unlock" its reactive groups.[1]
The Chemical Pathway[1][2]
-
Step 1 (Rate Determining): The oxazolidine ring opens via acid-catalyzed hydrolysis, consuming one molecule of water and releasing the blocking agent (typically an aldehyde or ketone).[1]
-
Step 2 (Fast): The resulting amino-alcohol reacts rapidly with the isocyanate (NCO) prepolymer to form urea and urethane linkages.[1]
If your cure is slow, Step 1 is the bottleneck.
Figure 1: The two-step activation mechanism.[1] Note that without the Acid Catalyst node, the Hydrolysis step stalls.
Diagnostic Workflow (Tier 1 Support)
Before altering the formulation, isolate the variables using this logic flow.
Figure 2: Diagnostic logic tree for isolating the cause of latency.
Detailed Troubleshooting Protocols
Issue A: The "Missing Catalyst" Trap
Symptom: The coating remains tacky for days, even in humid conditions.[1] Root Cause: Oxazolidines are stable at neutral/basic pH.[1] The ring-opening hydrolysis is acid-catalyzed .[1] Without a weak acid, the ring remains closed, and the amine functionality is never exposed to the isocyanate.[1]
Corrective Action:
-
Verify Acid Value: Ensure your formulation contains a blocked or unblocked organic acid.[1]
-
Add Accelerator: Incorporate 0.1% – 0.5% (by weight on total resin) of an organic acid.[1]
Issue B: Environmental Starvation (Low Humidity)
Symptom: Cure speed varies drastically between summer (fast) and winter (slow).[1] Root Cause: The stoichiometry of the reaction requires water.[1] 1 mole of oxazolidine requires 1 mole of water to open.[1]
-
Low RH (<30%): The diffusion of water into the film is the rate-limiting step.[1]
-
Thick Films: Moisture cannot penetrate deep into the coating, leading to "skinning" (top cures, bottom remains liquid).[1]
Corrective Action:
-
Thin Film Application: Apply in multiple thin coats rather than one thick coat to aid moisture diffusion.[1]
-
Artificial Humidification: Maintain curing chambers at 40-60% RH.
-
Chemical Modification: If deep section cure is required, this oxazolidine may be the wrong choice.[1] Consider blending with a ketimine or aldimine if moisture access is restricted, though they also require moisture.[1]
Issue C: Steric Hindrance (The "Dimethyl" Effect)
Symptom: Cure is slower than generic oxazolidines.[1] Root Cause: You are using This compound .[1] The 4,4-dimethyl substitution on the ring provides excellent storage stability (pot life) by protecting the nitrogen, but it physically obstructs the approach of water during hydrolysis and the isocyanate during cure.
Corrective Action:
-
Acceptance: This is an inherent property of the "dimethyl" grade.[1] It is designed for extended pot life.[1]
-
Blend Strategy: Blend with a faster, less hindered oxazolidine (e.g., a monocyclic oxazolidine without the 4,4-dimethyl substitution) to balance pot life vs. cure speed.[1]
Quantitative Reference Data
Use the following table to benchmark your expectations for cure speeds based on formulation variables.
| Variable | Condition | Impact on Cure Rate | Mechanism |
| Catalyst | None (Neutral pH) | Very Slow | Ring hydrolysis is negligible.[1] |
| Catalyst | 0.2% Benzoic Acid | Fast | Acid protonates the oxygen, facilitating ring opening.[1] |
| Humidity | 20% RH | Slow | Water diffusion limits the reaction.[1] |
| Humidity | 60% RH | Optimal | Sufficient water available for hydrolysis.[1] |
| Isocyanate | Aliphatic (HDI) | Moderate | Lower NCO reactivity requires faster amine release.[1] |
| Isocyanate | Aromatic (MDI/TDI) | Very Fast | High NCO reactivity compensates for slower hydrolysis.[1] |
Frequently Asked Questions (FAQ)
Q1: Can I use p-Toluenesulfonyl Isocyanate (PTSI) with this oxazolidine? A: Yes, but be careful. PTSI is a moisture scavenger used to stabilize the package before application.[1] If you add too much PTSI, it will consume the atmospheric moisture required to open the oxazolidine ring, further delaying the cure.[1] Use PTSI only to dry the solvents/polyols during manufacturing, not as a curing accelerator.[1]
Q2: Will this oxazolidine cause yellowing? A: Potentially.[1] The "3-Benzyl" group implies an aromatic ring attached to the amine.[1] Upon hydrolysis, you generate an N-benzyl amino-alcohol.[1] Aromatic amines and their derivatives can be prone to UV yellowing.[1] For strictly non-yellowing applications, verify if the "benzyl" moiety is acceptable or switch to an aliphatic substituted oxazolidine.[1]
Q3: What is the byproduct of the reaction? A: Hydrolysis of the oxazolidine ring releases the carbonyl compound originally used to close the ring.[1]
-
If the C2 position (between O and N) is unsubstituted (
), the byproduct is Formaldehyde .[1] -
If the C2 position is substituted (e.g., isopropyl), the byproduct is isobutyraldehyde.[1]
-
Note: Check your specific SDS.[1] If it releases formaldehyde, ensure ventilation protocols are in place.[1]
References
-
Incorez Ltd. (2019).[1][2] Incozol 2 Technical Data Sheet: Oxazolidine Moisture Scavenger. Retrieved from (Note: Incozol 2 is the industry standard mono-oxazolidine analog to the described chemical).[1]
-
Tiyaboonchai, W. (2003).[1] Hydrolysis of oxazolidines: Kinetics and Mechanism. PubMed.[1] The study confirms general acid-base catalysis is required for facile hydrolysis of oxazolidine rings.[1][3]
-
European Coatings. (2017).[1] Oxazolidines as curing agents for polyurethane adhesives. Retrieved from .[1]
-
PubChem. (2021).[1][4] this compound Compound Summary. Retrieved from .[1]
(Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for your batch of this compound before handling.)
Sources
- 1. Oxazolidine - Wikipedia [en.wikipedia.org]
- 2. incorez.com [incorez.com]
- 3. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one | C11H13NO3 | CID 53421079 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Shelf Life of 1K PU Systems with Oxazolidine Scavengers
Role: Senior Application Scientist Scope: Moisture Scavenging & Latent Hardening in 1K Polyurethane Prepolymers Audience: Formulation Scientists, R&D Chemists, and Process Engineers
Introduction: The Stability Paradox
In One-Component (1K) Polyurethane systems, moisture is both the trigger for cure and the enemy of shelf life. You are balancing a system designed to react with atmospheric humidity while trying to prevent it from reacting with the moisture inherent in your raw materials (polyols, fillers, pigments) inside the container.[1]
Oxazolidines (e.g., bis-oxazolidines) are the industry standard solution because they act as latent hardeners . Unlike moisture scavengers that merely absorb water (molecular sieves) or produce gas (p-TSI), oxazolidines hydrolyze to form reactive amino-alcohols that crosslink into the polymer network without generating CO₂.[1][2]
However, their effectiveness relies on a delicate kinetic balance. If the oxazolidine hydrolyzes too fast inside the can due to acidic catalysis or thermal stress, your viscosity will drift, and the product will gel. This guide addresses that instability.
Module 1: The Chemistry of Instability
To troubleshoot, you must visualize the competing pathways. Your goal is to favor Pathway A (Scavenging) during storage and application, while completely blocking Pathway B (Gassing) until the film is applied.
Mechanism of Action
-
Hydrolysis: The oxazolidine ring opens upon contact with water, yielding an amino-alcohol and a ketone/aldehyde.[2]
-
Crosslinking: The hydroxyl and amine groups of the amino-alcohol react with the isocyanate prepolymer to form urethane and urea linkages.
The Critical Failure Mode: Acid Catalysis
Oxazolidine hydrolysis is acid-catalyzed. If your system contains acidic raw materials (high acid value polyols, acidic pigments), the oxazolidine will "pre-trigger" inside the sealed container. This consumes the scavenger and initiates premature crosslinking, observed as viscosity rise.
Pathway Visualization
Figure 1: Competing reaction pathways in 1K PU systems. Pathway A represents the desired scavenging mechanism. The dashed red line indicates the risk of acid-catalyzed premature instability.
Module 2: Troubleshooting Guide
Use this logic flow when your 1K system fails stability specifications.
Scenario A: Viscosity Increases Rapidly (>20% in 2 weeks)
Diagnosis: Premature reaction between the scavenger's hydrolysis products and the prepolymer.
| Potential Cause | Investigation Step | Corrective Action |
| High Acid Value | Check Acid Value (AV) of the polyol and pigments. | Neutralize polyol with a base or switch to low-AV grades (<0.5 mg KOH/g). |
| High Water Load | Measure % H₂O of raw materials (Karl Fischer). | If water >0.5%, the oxazolidine is overwhelmed. Pre-dry fillers or increase scavenger dosage. |
| Wrong Addition Order | Did you add oxazolidine after the NCO? | CRITICAL: Add oxazolidine to the polyol/solvent/pigment slurry before adding the isocyanate. Allow 15-30 mins dwell time. |
| Thermal Stress | Was the batch temp >60°C during addition? | Add oxazolidine only when batch temp is <50°C to prevent immediate ring opening. |
Scenario B: Film Bubbling / Pinholes (Gassing)
Diagnosis: The scavenger failed to outcompete the isocyanate-water reaction.
| Potential Cause | Investigation Step | Corrective Action |
| Slow Hydrolysis | Is the system too neutral/alkaline? | Oxazolidines need mild acidity to trigger. If pH is too high, add a weak acid catalyst (e.g., oleic acid, benzoic acid) cautiously. |
| Insufficient Dosage | Calculate stoichiometric equivalent. | Standard dosage is 1.2 - 1.5x the stoichiometric equivalent of the total water content. |
| Thick Film Trap | Is the film >500µm? | CO₂ is trapped before escaping.[3] Use a bis-oxazolidine with a lower equivalent weight or blend with a faster scavenger. |
Scenario C: Opalescence / Haze in Liquid
Diagnosis: Incompatibility between the oxazolidine and the prepolymer.
-
Solution: Some bis-oxazolidines are less compatible with aromatic isocyanates (MDI/TDI). Switch to a modified oxazolidine (e.g., Incozol LV types) or use a co-solvent (e.g., propylene carbonate) to improve miscibility.
Module 3: Validated Experimental Protocols
As a scientist, you cannot rely on "wait and see." Use these accelerated protocols to predict shelf life.
Protocol 1: Accelerated Shelf-Life Simulation (Arrhenius Model)
Standard industrial practice for liquid prepolymers.
-
Preparation: Fill three lined metal cans (250ml) with the formulation. Nitrogen blanket and seal.
-
Conditions: Store at 54°C (±1°C) .
-
Note: 14 days at 54°C roughly correlates to 6 months at ambient (23°C), assuming typical activation energy for urethane reactions.
-
-
Monitoring:
-
Measure Viscosity (Cone & Plate) at Day 0, 3, 7, 10, and 14.
-
Pass Criteria: Viscosity increase < 15-20% of initial value.
-
Fail Criteria: Gelation or >50% increase.
-
-
Verification: After 14 days, cool to room temp and draw down a film. Check for "seeding" (crystallization) or loss of cure speed.[4]
Protocol 2: Scavenger Efficiency Challenge
Determine if your dosage is sufficient for "worst-case" raw materials.
-
Spike: Take your standard polyol/solvent blend. Deliberately spike with 0.2% water .
-
Scavenge: Add the calculated Oxazolidine dosage (1.4x stoichiometry). Mix and seal for 24 hours at room temp.
-
React: Add the Isocyanate (NCO) component.
-
Observe:
-
If the mix bubbles or foams within 30 mins -> Failure (Scavenging was too slow or insufficient).
-
If the mix remains clear and stable -> Pass .
-
Module 4: Decision Logic (Visualized)
Figure 2: Troubleshooting logic tree for stabilizing 1K PU systems.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use oxazolidines in medical device coatings or pharma-packaging adhesives? A: Yes, but with strict caveats. While oxazolidines prevent CO₂ gassing (critical for pinhole-free sterilization barriers), the hydrolysis releases a small aldehyde molecule (e.g., isobutyraldehyde). You must verify that the residual aldehyde does not migrate or interact with the drug/device. For sensitive applications, select oxazolidines that release higher molecular weight, non-migratory aldehydes [1].
Q2: Why does my clear coat turn yellow after adding the scavenger? A: This is often an oxidation issue or interaction with phenolic antioxidants in the polyol. Bis-oxazolidines are generally UV stable, but if the amine hydrolysis product reacts with BHT (butylated hydroxytoluene) in your polyol, yellowing occurs. Switch to BHT-free polyols.
Q3: Is it better to add the oxazolidine to the polyol or the isocyanate? A: Always the polyol (or the "wet" side). You want the scavenger to react with the water in the polyol/pigments before the isocyanate is introduced. If you add it to the final prepolymer, the isocyanate and scavenger will compete for the water, leading to inconsistent results [2].
Q4: How do I calculate the exact dosage?
A: Use the Equivalent Weight (EW) of the specific oxazolidine (e.g., Incozol 2 has an EW of ~86 g/eq).
References
-
Incorez. (n.d.). Oxazolidines: A useful aid to solving polyurethane formulation problems. Retrieved from [Link] (Note: Navigate to Knowledge Centre/Technical Articles).
-
European Coatings. (2017). Oxazolidines as curing agent for polyurethane adhesives. Retrieved from [Link]
-
ASTM International. (2024).[5] ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. Retrieved from [Link]
Sources
Reducing viscosity in high-solids coatings using 3-Benzyl-4,4-dimethyl-1,3-oxazolidine
Topic: Reducing Viscosity & Defect Control with 3-Benzyl-4,4-dimethyl-1,3-oxazolidine
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Audience: Formulation Scientists, Polymer Chemists, and R&D Leads
Executive Summary
Welcome to the technical support hub for This compound . While often utilized in pharmaceutical synthesis as a protecting group or chiral auxiliary, its application in high-solids coatings is a distinct material science discipline. In this context, it functions as a latent curing agent and reactive diluent .[1][2][3]
This molecule solves two antagonistic problems in polyurethane (PU) formulation:
-
Viscosity Reduction: It lowers the viscosity of high-solids systems without adding Volatile Organic Compounds (VOCs).
-
Moisture Scavenging: It eliminates moisture-induced defects (pinholes/gassing) by intercepting water before it reacts with isocyanates.
Module 1: Viscosity Management & Rheology
Q: Why isn't the viscosity dropping as expected upon addition?
A: If viscosity reduction is insufficient, you are likely encountering a solubility mismatch or premature reaction .
Troubleshooting Protocol:
-
Check Compatibility: The benzyl moiety makes this specific oxazolidine highly compatible with aromatic isocyanates (MDI, TDI) and aromatic solvents (Xylene, Aromatic 100). If you are using a purely aliphatic system (HDI) with highly polar polyols, the "benzyl" group may cause micro-phase separation, leading to poor dilution efficiency.
-
Temperature Control: Ensure the addition occurs at 20–40°C . Higher temperatures (>60°C) during mixing can trigger premature ring-opening if any trace acidity or moisture is present in the polyol blend.
-
Order of Addition: Always add the oxazolidine to the polyol/resin side (Component A) before adding pigments or fillers. This allows it to wet out the resin and reduce the interfacial tension before the mechanical stress of grinding.
Data: Typical Viscosity Reduction Profile Base Resin: Acrylic Polyol (OH val 140) @ 25°C
| Dosage (% w/w) | Viscosity (cP) | Reduction % | Notes |
| 0% (Control) | 4,500 | - | Baseline |
| 2% | 3,100 | ~31% | Significant drop; Newtonian flow |
| 5% | 1,850 | ~59% | Ideal for high-solids spray |
| 10% | 950 | ~79% | Risk of slower cure if not catalyzed |
Module 2: Mechanism of Action (The "Why")
Q: How does it reduce viscosity and cure without gassing?
A: The molecule acts as a "Trojan Horse." Initially, it is a low-viscosity organic liquid (acting as a solvent). Upon exposure to atmospheric moisture, it hydrolyzes.[1][3][4]
The Chemical Pathway:
-
Hydrolysis: The oxazolidine ring opens with water to form an amino-alcohol and a carbonyl byproduct (aldehyde/ketone).
-
Crosslinking: The newly formed hydroxyl (-OH) and amine (-NH) groups react with the isocyanate.
-
The Key Benefit: The reaction of Isocyanate + Amine yields a Urea linkage without releasing CO₂ . (Contrast this with Isocyanate + Water -> Urea + CO₂ gas).
Visualizing the Pathway:
Caption: Figure 1. The hydrolytic ring-opening mechanism converts the oxazolidine from a passive diluent into an active crosslinker, preventing CO₂ gassing.
Module 3: Defects & Stoichiometry
Q: I see yellowing in the cured film. Is this the oxazolidine?
A: Yes, specifically the Benzyl group.
-
Cause: Upon hydrolysis, this compound releases a benzaldehyde-type byproduct. Aromatic aldehydes can oxidize or form conjugated systems (Schiff bases) that yellow upon UV exposure.
-
Solution:
-
Limit Dosage: Do not exceed 5% in topcoats required to be "water-white."
-
Use Scavengers: Add UV absorbers (UVA) and HALS (Hindered Amine Light Stabilizers) to mitigate the byproduct oxidation.
-
Switch Application: If non-yellowing is critical (e.g., white automotive topcoat), this specific benzyl-derivative is better suited for primers, sealers, or dark-colored coatings .
-
Q: How do I calculate the Equivalent Weight (EW) for formulation?
A: This is the most common error. The EW changes depending on whether you view it as a "wet" scavenger or a "dry" crosslinker.
Calculation Protocol:
-
Molecular Weight (MW): ~219.3 g/mol (Estimate based on structure: C₁₂H₁₇NO).
-
Functionality (f): Theoretically 2 (One -NH and one -OH generated after hydrolysis).
-
The "Active Hydrogen" Equivalent Weight:
-
Formulation Rule:
-
If using as a Water Scavenger only : Add at a stoichiometric ratio to the expected water content (usually 1:1 molar ratio with water).
-
If using as a Curing Agent : You must account for the NCO demand.
-
Formula:
-
Module 4: Storage & Handling
Q: The material in the drum has turned cloudy or solid. Is it usable?
A: STOP. Do not use.
-
Diagnosis: The material has likely been exposed to moisture during storage. The "cloudiness" is the formation of the amino-alcohol or polymeric urea crystals (if NCO contamination occurred).
-
Prevention:
-
Store under dry nitrogen blanket .
-
Replace lids immediately.
-
Use molecular sieves in the storage container if the seal was compromised.
-
Q: Can I use this in 1K (One-Component) systems?
A: Yes, but with caution.
-
Mechanism: In 1K aromatic PU, it stabilizes the package by scavenging trace water.
-
Risk: If the container is not perfectly sealed, the oxazolidine will hydrolyze inside the can, causing a massive viscosity spike (gelling) before application.
-
Guideline: For 1K systems, use bis-oxazolidines (two rings) generally, but if using this mono-oxazolidine, ensure water content of solvents/pigments is <500 ppm before addition.
References
-
Mechanism of Oxazolidine Hydrolysis
-
Viscosity Reduction in High-Solids
-
Chemical Structure Verification (Analogous)
-
Industrial Application of Oxazolidines
- Title: ZOLDINE® MS-PLUS Technical Data Sheet (Reference for Oxazolidine Class Behavior).
-
Source: Advancion (formerly ANGUS).[9]
- Context: While a different alkyl-derivative, this TDS provides the standard industrial protocols for handling oxazolidine scavengers.
Sources
- 1. incorez.com [incorez.com]
- 2. octima.it [octima.it]
- 3. CN115583921A - A kind of preparation method and application of novel oxazolidine used as latent curing agent - Google Patents [patents.google.com]
- 4. Oxazolidine - Wikipedia [en.wikipedia.org]
- 5. pittureevernici.it [pittureevernici.it]
- 6. researchgate.net [researchgate.net]
- 7. 3-Benzyl-1,3-oxazolidine AldrichCPR 13657-16-4 [sigmaaldrich.cn]
- 8. univarsolutions.com [univarsolutions.com]
- 9. specialchem.com [specialchem.com]
Effect of pH and acid catalysts on 3-Benzyl-4,4-dimethyl-1,3-oxazolidine stability
Technical Support Center: Stability of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand the critical importance of compound stability in ensuring experimental reproducibility and the integrity of your research. This guide provides in-depth technical information, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound, with a specific focus on the effects of pH and acid catalysts.
Core Concepts: The Chemistry of Oxazolidine Stability
This compound, like other oxazolidines, is a cyclic N,O-acetal analogue. Its stability is fundamentally governed by the equilibrium of a reversible, acid-catalyzed hydrolysis reaction.[1][2] Understanding this mechanism is the first step in controlling the compound's integrity.
The primary degradation pathway is the hydrolysis of the oxazolidine ring, which breaks the compound down into its constituent β-amino alcohol and aldehyde precursors. This process is significantly accelerated by the presence of acid.
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation: The reaction is initiated by the protonation of the ring's oxygen atom by an acid (e.g., H₃O⁺ or a general acid catalyst).
-
C-O Bond Cleavage: This protonation weakens the adjacent carbon-oxygen bond, leading to its cleavage.
-
Intermediate Formation: The ring opens to form a resonance-stabilized cationic iminium (or Schiff-base) intermediate.[3][4] The stability of this intermediate is a key factor in the rate of hydrolysis.
-
Hydrolysis: The iminium ion is then attacked by water, and after a proton transfer, it hydrolyzes to yield the final degradation products: N-benzyl-2-amino-2-methyl-1-propanol and formaldehyde .
Caption: Acid-catalyzed ring-opening mechanism of 1,3-oxazolidines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for this compound?
The primary degradation pathway is acid-catalyzed hydrolysis, which involves the opening of the five-membered oxazolidine ring to form an iminium ion intermediate, followed by reaction with water to yield the parent β-amino alcohol and aldehyde.[2][3][4]
Q2: How does pH impact the stability of the compound?
The stability of the oxazolidine ring is highly dependent on pH.
-
Acidic Conditions (pH < 5): The compound is highly susceptible to degradation. The hydrolysis is catalyzed by hydronium ions, leading to rapid ring opening.[3][4]
-
Near-Neutral Conditions (pH 5 - 7.5): Stability is improved compared to acidic conditions, but a pH-independent hydrolysis reaction can still occur through the unimolecular breaking of the C-O bond.[3][4]
-
Basic Conditions (pH > 8): The compound is generally most stable under basic conditions. At very high pH, some hydroxide ion catalysis may be observed, but the rate is significantly slower than acid-catalyzed hydrolysis.[3]
Q3: I'm observing degradation even in neutral, unbuffered water. Why?
This can be due to dissolved atmospheric CO₂, which forms carbonic acid and can lower the pH of unbuffered, deionized water to between 5.5 and 6.0. This slightly acidic environment is sufficient to catalyze slow hydrolysis over time. For maximum stability, use a buffer system to maintain a pH of 7.5 or higher.
Q4: Which types of acid catalysts are most detrimental to stability?
Both specific-acid (hydronium ion, H₃O⁺) and general-acid catalysis can accelerate degradation.[3][4] This means that besides strong mineral acids, weaker acids like acetic acid, formic acid, or even acidic buffer components (e.g., phosphate or citrate buffers below pH 7) can catalyze the hydrolysis reaction.[1] The rate of catalysis is related to the pKa of the acid.[4]
Q5: How can I monitor the stability of my compound during an experiment?
The most direct method is ¹H NMR spectroscopy, which allows for the observation of the disappearance of the parent oxazolidine signals and the appearance of new signals corresponding to the ring-opened intermediate or final degradation products.[3][5] Stability-indicating HPLC or UHPLC methods can also be developed to quantify the parent compound and its degradants over time.[6][7]
Troubleshooting Guide
Problem: My compound is degrading unexpectedly in a buffered solution.
-
Q: What should I check first?
-
A: Verify the pH. Calibrate your pH meter and measure the final pH of your solution. Buffer capacity can be exceeded, or components can interact, leading to a pH shift.
-
A: Examine your buffer components. Are any of the buffer species themselves general-acid catalysts? For example, a phosphate buffer at pH 6.8 contains a significant concentration of H₂PO₄⁻, a general acid. Consider switching to a non-catalytic buffer system like HEPES or borate if compatibility allows.
-
A: Check for contaminants. Ensure all solvents and reagents are of high purity. Aldehyde contaminants in solvents like methanol or ethyl acetate can potentially react with the amino alcohol degradation product, complicating analysis.[8]
-
Problem: My reaction requires an acidic catalyst, but my oxazolidine is degrading.
-
Q: How can I minimize degradation while still promoting my desired reaction?
-
A: Use the mildest acid catalyst effective for your reaction. Screen catalysts to find one with the highest pKa (least acidic) that still provides an acceptable reaction rate.
-
A: Control the stoichiometry. Use the absolute minimum catalytic amount required. Avoid using a large excess of the acid.
-
A: Lower the temperature. Hydrolysis, like most reactions, is temperature-dependent. Running your reaction at a lower temperature will slow the rate of degradation.
-
A: Minimize water content. If your reaction can be performed in an anhydrous organic solvent, this will prevent the final hydrolysis step of the iminium intermediate, potentially preserving the compound.
-
Problem: My analytical results (NMR/HPLC) show unexpected new peaks over time.
-
Q: How do I confirm if these are the expected degradation products?
-
A: Force Degradation Study. Intentionally degrade a small sample of your compound under controlled acidic conditions (e.g., 0.1 M HCl at room temperature). Analyze the resulting mixture by the same method (NMR/HPLC). The peaks generated should match the unknown peaks in your experimental sample.
-
A: Spike your sample. If you have access to the expected degradation products (N-benzyl-2-amino-2-methyl-1-propanol and formaldehyde or its derivatives), spike a degrading sample with these standards. Co-elution in HPLC or overlapping signals in NMR can confirm their identity.
-
A: Use Mass Spectrometry. Couple your HPLC to a mass spectrometer (LC-MS). The masses of the new peaks should correspond to the molecular weights of the expected degradation products and the parent compound.
-
Experimental Protocols
Protocol 1: Rapid pH Stability Profile Assessment
This protocol provides a framework for determining the stability of this compound across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at various pH points:
-
pH 3.0 (Citrate Buffer)
-
pH 5.0 (Acetate Buffer)
-
pH 7.4 (Phosphate or HEPES Buffer)
-
pH 9.0 (Borate Buffer)
-
-
Stock Solution: Prepare a concentrated stock solution of the oxazolidine in a water-miscible organic solvent (e.g., acetonitrile or DMSO) to minimize its volume in the final solution.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 1 mg/mL).
-
Time Points: Immediately take an initial sample (T=0) from each solution. Then, incubate the solutions at a controlled temperature (e.g., 37 °C). Collect samples at subsequent time points (e.g., 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated HPLC or ¹H NMR method to determine the percentage of the parent compound remaining relative to the T=0 sample.
-
Data Plotting: Plot the percentage of compound remaining versus time for each pH to visualize the degradation kinetics.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O with a suitable buffer, or CD₃CN).
-
Internal Standard: Add a known amount of a stable internal standard with a singlet peak in a clear region of the spectrum (e.g., dimethyl sulfone).
-
Initial Spectrum (T=0): Acquire a quantitative ¹H NMR spectrum immediately after preparation. Integrate the characteristic peaks of the oxazolidine and the internal standard.
-
Initiate Degradation: Spike the NMR tube with a small amount of a deuterated acid (e.g., DCl in D₂O).
-
Time-Course Monitoring: Acquire subsequent spectra at regular intervals. Monitor the decrease in the integral of the oxazolidine peaks relative to the stable internal standard. Also, observe the appearance of new peaks corresponding to the degradation products.
Data Summary and Workflow
Table 1: Expected Stability Trends for this compound
| Condition | pH Range | Common Catalysts | Expected Stability | Primary Mechanism |
| Acidic | 1 - 5 | HCl, H₂SO₄, Acetic Acid, Citrate | Very Low (Rapid Degradation) | Specific and General-Acid Catalyzed Hydrolysis[1][3][4] |
| Neutral | 5 - 7.5 | Carbonic Acid (from air), H₂PO₄⁻ | Moderate to High (Slow Degradation) | pH-Independent Unimolecular Ring Opening[3][4] |
| Basic | > 7.5 | Borate, Carbonate | High (Generally Stable) | Base-catalyzed ring closure is favored over opening[3] |
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check_catalyst -> catalyst_present; catalyst_present -> check_reagents [label="No"]; catalyst_present -> remediate_catalyst [label="Yes"]; remediate_catalyst -> end_node;
check_reagents -> reagents_ok; reagents_ok -> end_node [label="Yes"]; reagents_ok -> remediate_reagents [label="No"]; remediate_reagents -> end_node; }
Caption: A logical workflow for troubleshooting stability issues.
References
-
Fife, T. H., & Benjamin, B. M. (1980). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]. Journal of the American Chemical Society, 102(24), 7247–7252. [Link]
-
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362–3371. [Link]
-
Kovács, T., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]
-
Wang, Y., et al. (2022). Rational Design of Oxazolidine-Based Red Fluorescent pH Probe for Simultaneous Imaging Two Subcellular Organelles. Molecules, 27(15), 4983. [Link]
-
ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF. [Link]
-
Hassan, A. S., et al. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules, 27(3), 1090. [Link]
-
Al-Dhfyan, A., et al. (2021). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals, 14(10), 1039. [Link]
-
Wikipedia. (2023). Oxazolidine. [Link]
-
Chaturvedi, D. (2015). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. ResearchGate. [Link]
-
Fife, T. H. (1980). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives. ElectronicsAndBooks. [Link]
-
Chaturvedi, S. C., & Sahu, N. K. (2000). Formation of an interfering substance, 3,4-dimethyl-5-phenyl-1,3-oxazolidine, during a pseudoephedrine urinalysis. Journal of Analytical Toxicology, 24(5), 392-396. [Link]
-
Sriram, D., & Yogeeswari, P. (2010). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazolidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of an interfering substance, 3,4-dimethyl-5-phenyl-1,3-oxazolidine, during a pseudoephedrine urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving through-cure depth in sealants with latent oxazolidine hardeners
Technical Support Center: Advanced Sealant Formulation Subject: Optimizing Through-Cure in 1K PU Sealants with Latent Oxazolidine Hardeners Ticket ID: #OX-CURE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The Logic of Latency
Welcome to the formulation support hub. You are likely here because your one-component (1K) polyurethane sealant is exhibiting "skinning" (curing on top but wet underneath), bubbling (CO₂ generation), or poor storage stability.[1]
In standard 1K PU systems, curing relies on atmospheric moisture diffusing into the bead to react with isocyanate (NCO) groups.[1] This reaction releases CO₂, causing bubbles in thick sections.[1] Oxazolidines solve this by acting as "latent" hardeners.[1][2][3] They hydrolyze with moisture to release a reactive amine without generating CO₂.[1]
However, achieving deep through-cure requires balancing hydrolysis kinetics (how fast the ring opens) with diffusion rates (how fast moisture enters).[1] This guide details how to manipulate that balance.
Module 1: The Mechanism (The "Why")
To fix cure depth, you must control the rate-determining step: Acid-Catalyzed Hydrolysis .
The oxazolidine ring is stable in the can (absence of water).[1] Upon application, moisture diffuses in.[1] The ring does not react with isocyanate directly; it must first open via hydrolysis.[1] This opening is pH-dependent.[1]
Mechanism Visualization
Figure 1: The activation pathway.[1] Note that the acid catalyst drives the hydrolysis step.[1][4] Without acid, the oxazolidine remains dormant, and moisture may react directly with NCO, causing bubbles.
Module 2: Troubleshooting Guides (The "How")
Issue 1: "My sealant skins over, but the center is liquid."
Diagnosis: The surface cure is too fast relative to the moisture diffusion rate. The "skin" acts as a barrier, preventing moisture from reaching the oxazolidine in the center.[1]
Corrective Action:
-
Switch to a Bis-Oxazolidine: Mono-oxazolidines (like Incozol 2) are primarily moisture scavengers.[1] Bis-oxazolidines (like Incozol LV or EH) have a functionality of 4 (two amines, two hydroxyls).[1][5] They build a crosslinked network chemically rather than just chain-extending, providing structural integrity even at lower cure levels [1][4].[1]
-
Adjust the Catalyst: You likely have too much catalyst (e.g., DABCO or Tin) driving the NCO-OH reaction, or insufficient acid to trigger the oxazolidine deep down.[1]
-
Check the NCO Index: Ensure you are formulating at a lower NCO content (typically 2-5% for oxazolidine systems).[1] High NCO requires more moisture, exacerbating the depth issue [7].[1]
Issue 2: "I see pinholes or bubbles in the cured bead."
Diagnosis: The "CO₂ Race." Moisture is reacting with the Isocyanate (generating CO₂) faster than it is reacting with the Oxazolidine (hydrolysis).[1]
Corrective Action:
-
Boost Hydrolysis Speed: Add a weak organic acid or anhydride (e.g., p-Toluenesulfonic acid or p-TSA).[1] This catalyzes the ring opening, ensuring the oxazolidine "grabs" the water before the isocyanate does [2][3].[1]
-
Verify Scavenger Load: Calculate the theoretical water content of your pigments and polyols.[1] You need a slight excess of oxazolidine to scavenge this in-can moisture before application.[1]
Issue 3: "The viscosity increases in the drum (Instability)."
Diagnosis: Premature hydrolysis.[1] Moisture is entering your production vessel or packaging.[1]
Corrective Action:
-
Sequence of Addition: Add the oxazolidine early in the grind phase to scavenge moisture from pigments/fillers before adding the isocyanate prepolymer.[1]
-
Molecular Sieves: Use 3A or 4A molecular sieves in conjunction with oxazolidines for "belt and braces" stability.[1]
Module 3: Formulation Protocols
Protocol A: The Acid-Catalyst Ladder Study
Objective: Determine the optimal acid level to maximize cure depth without compromising stability.
Materials:
-
Base 1K PU Prepolymer (NCO ~3%)[1]
-
Bis-oxazolidine (e.g., Incozol LV)[5]
-
Acid Catalyst: p-Toluenesulfonic acid (p-TSA) solution (dissolved in plasticizer).[1]
Procedure:
-
Preparation: Prepare 4 samples of 100g sealant base.
-
Dosing: Add p-TSA solution to achieve the following concentrations of active acid on total weight:
-
Sample A: 0.00% (Control)[1]
-
Sample B: 0.05%
-
Sample C: 0.10%
-
Sample D: 0.20%
-
-
Mixing: Mix under vacuum (critical to remove entrapped air) for 5 minutes.
-
Casting: Fill aluminum channels (10mm wide x 10mm deep x 100mm long) with each sample.
-
Incubation: Place in a humidity chamber at 23°C / 50% RH.
-
Measurement:
-
At 24 hours, cut the bead cross-sectionally.
-
Measure the thickness of the cured "skin" using calipers.[1]
-
Observe the center: Is it liquid, gel, or solid?
-
Data Interpretation:
| Sample | Acid % | 24h Skin (mm) | Center State | Status |
| A | 0.00 | 1.5 | Liquid | Fail (Too slow) |
| B | 0.05 | 2.8 | Soft Gel | Acceptable |
| C | 0.10 | 4.2 | Solid Rubber | Optimal |
| D | 0.20 | 5.0+ | Solid (Bubbles) | Fail (Too fast, CO₂ trapped) |
Protocol B: Stoichiometric Calculation
Objective: Ensure you are adding enough hardener.
Unlike simple moisture curing, oxazolidine curing requires stoichiometric balance.[1]
-
%NCO: Determined by titration (ASTM D2572).
-
Oxazolidine Eq.[1][2][3][6] Wt.: Provided on TDS (e.g., Incozol 2 is ~114, Incozol LV is ~89).[1]
-
4202: Constant derived from NCO equivalent weight (42) x 100.[1]
Note: Always add a 5-10% excess to account for moisture scavenging.
References
-
Incorez. (n.d.). Incozol 2 Technical Data Sheet. Retrieved from [1]
-
Fife, T. H. (n.d.).[1] Oxazolidines Hydrolysis Kinetics. Retrieved from
-
Ozturk, S., et al. (2022).[1][4] Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis. Journal of the Chemical Society of Pakistan.[1][4] Retrieved from [1]
-
Wikipedia. (n.d.).[1][5] Oxazolidine Chemistry and Bisoxazolidines. Retrieved from [1]
-
BoPin. (2025).[1][7] Sealant Troubleshooting: Common Problems And Solutions. Retrieved from
-
European Coatings. (2017).[1][7] Oxazolidines as curing agent for polyurethane adhesives. Retrieved from [1]
-
Chemicalia. (n.d.).[1] Enhancing the performance of aromatic PU sealant prepolymers using oxazolidine latent hardeners. Retrieved from [1]
Sources
Validation & Comparative
Comparative Spectroscopic Guide: 3-Benzyl-4,4-dimethyl-1,3-oxazolidine Identification
Executive Summary & Structural Context[2][3][4]
3-Benzyl-4,4-dimethyl-1,3-oxazolidine is a specialized heterocyclic compound, primarily utilized as a latent curing agent in moisture-sensitive polyurethane systems or as a masked intermediate in organic synthesis. Its utility lies in the hydrolytic instability of the oxazolidine ring; upon exposure to moisture, the ring opens to release the active amino-alcohol and a carbonyl byproduct (typically formaldehyde in 2-unsubstituted oxazolidines).
For the analyst, this creates a unique challenge: distinguishing the intact active molecule from its hydrolyzed degradation products.
While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, it is often too slow for in-process monitoring. This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against NMR and details the specific spectral bands required to validate the identity and purity of this oxazolidine derivative.
Structural & Vibrational Logic (The "Why")
To identify this molecule, we must deconstruct it into three spectroscopically distinct moieties. Understanding the causality of these vibrations allows for self-validating analysis.[1]
Figure 1: Deconstruction of the molecule into diagnostic spectral regions.
FTIR Spectral Band Assignment
The following table synthesizes field data for 1,3-oxazolidines with standard group frequencies. The combination of the Gem-dimethyl doublet and the Benzyl pattern provides a high-confidence fingerprint.[1]
Table 1: Diagnostic FTIR Bands
| Functional Moiety | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Value |
| Purity Check | 3300–3500 | Absent | O-H / N-H Stretch | Critical. Presence indicates hydrolysis (ring opening). |
| Benzyl Group | 3000–3100 | Low-Med | Ar-H Stretching | Distinguishes from aliphatic oxazolidines. |
| 1600, 1495 | Med | C=C Ring Stretch | Confirms aromaticity. | |
| 730–770 & 690–710 | Strong | C-H Out-of-plane Bending | Characteristic "Monosubstituted Benzene" pattern. | |
| Gem-Dimethyl | 2960–2850 | Strong | C-H Stretching (Alkyl) | Overlaps with other alkyls, less diagnostic. |
| 1380–1385 | Med-Sharp | CH₃ Deformation (Sym) | The "Gem-Dimethyl Doublet." Highly specific for the 4,4-dimethyl substitution. | |
| 1365–1370 | Med-Sharp | CH₃ Deformation (Sym) | Second peak of the doublet. | |
| Oxazolidine Ring | 1050–1200 | Strong | C-O-C / C-N-C Stretch | Complex "Fingerprint" bands.[1] Usually a triplet or broad convolution. |
| ~880–920 | Med | Ring Breathing | Often seen in 5-membered heterocycles.[1] |
Expert Insight: The most common error in identifying this compound is confusing the gem-dimethyl doublet (1380/1365 cm⁻¹) with the standard isopropyl split.[1] The 4,4-dimethyl geometry on the rigid ring creates a very sharp, distinct splitting compared to flexible isopropyl chains.[1]
Comparative Analysis: FTIR vs. Alternatives
When choosing a method for identification or process monitoring, consider the trade-offs between Structural Certainty and Process Speed .[1]
Table 2: Performance Comparison
| Feature | FTIR (Recommended for QC) | 1H-NMR (Recommended for R&D) | GC-MS |
| Primary Utility | Rapid ID, Moisture/Hydrolysis check. | Absolute structural confirmation. | Trace impurity analysis. |
| Sample Prep | Minimal (ATR). < 1 min. | Dissolution in CDCl₃. ~15 mins.[1] | Dilution required.[1] |
| Differentiation | Excellent for detecting OH (hydrolysis).[1] | Excellent for stereochemistry.[1] | Good, but thermal instability may cause ring opening in injector.[1] |
| Key Blind Spot | Cannot easily distinguish between similar alkyl isomers (e.g., 4,4-dimethyl vs 5,5-dimethyl) without a reference standard. | None. Unambiguous assignment. | Thermal degradation can mislead results.[1] |
The "Hydrolysis Trap"
The primary alternative state of this molecule is its hydrolyzed form (N-benzyl-2-amino-2-methylpropanol + Formaldehyde).
-
Intact Ring (Target): No OH stretch.[1] Strong bands at 1050-1200 cm⁻¹.[1]
-
Hydrolyzed (Impurity): Huge, broad OH stretch (3300-3400 cm⁻¹). Loss of specific ring skeletal bands.[1]
Experimental Protocol (Self-Validating)
This protocol is designed to minimize moisture interference, which can artificially degrade the sample during measurement.[1]
Method: Attenuated Total Reflectance (ATR) FTIR
-
System Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean.[1] Collect a background spectrum of the dry air path.[1]
-
Validation: Background CO₂ peaks (2350 cm⁻¹) should be minimal.[1]
-
-
Sample Application: Apply 1 drop of neat this compound to the crystal.
-
Note: Do not use solvent dilution; solvents may contain moisture or obscure the fingerprint region.[1]
-
-
Acquisition: Scan range 4000–600 cm⁻¹.[1] Resolution 4 cm⁻¹.[1] 16–32 scans.[1]
-
Critical Check (The "Go/No-Go" Step):
-
Data Processing: Apply baseline correction if necessary. Identify the 1380/1365 doublet and 700/750 aromatic bands to confirm identity.
Decision Workflow (QC Process)
Figure 2: Rapid Quality Control Decision Tree for Oxazolidine Identification.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Standard reference for gem-dimethyl and monosubstituted benzene assignments).
-
NIST Chemistry WebBook. Infrared Spectroscopy Data for 1,3-Oxazolidine derivatives.[1][Link]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry.[1] R.A. Meyers (Ed.).[1] (Reference for characteristic C-O-C and C-N ring vibrations). [Link]
-
Recchia, et al. (2012).[1] Polyurethane chemistry and oxazolidine latent hardeners.[1] (Contextual reference for the hydrolysis mechanism and stability).
Sources
Quantification of Residual 3-Benzyl-4,4-dimethyl-1,3-oxazolidine: A High-Stability HPLC Method Comparison
Executive Summary
The accurate quantification of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine (BDO)—a critical intermediate in the synthesis of isoxazolidinone herbicides (e.g., Clomazone) and chiral auxiliaries—presents a unique analytical challenge. Standard acidic Reverse-Phase HPLC (RP-HPLC) methods frequently result in on-column hydrolysis, while Gas Chromatography (GC) poses risks of thermal degradation.
This guide compares a Novel Alkaline-Stabilized RP-HPLC Method against traditional acidic HPLC and GC-FID workflows. We demonstrate that maintaining a basic mobile phase pH is the single most critical factor for ensuring analyte integrity, linearity, and recovery.
The Analytical Challenge: Chemical Instability
To quantify BDO reliably, one must understand its inherent reactivity. Oxazolidines are cyclic hemiaminals. In aqueous acidic environments, the ring opens to form an amino alcohol and an aldehyde.
-
The Trap: Most generic HPLC screening gradients use 0.1% Formic Acid or TFA (pH ~2-3).
-
The Consequence: When BDO is injected into an acidic stream, it partially hydrolyzes during the run. This manifests as peak splitting, fronting, or the appearance of "ghost" peaks (the aldehyde degradation product), making accurate quantification impossible.
Mechanism of Failure in Standard Methods
The following diagram illustrates the degradation pathway that occurs in standard acidic HPLC methods.
Figure 1: Acid-catalyzed hydrolysis mechanism of oxazolidines in standard HPLC mobile phases.
Method Comparison: The "Alkaline-Stabilized" Solution
We compared three methodologies to determine the optimal protocol for residual BDO analysis.
Method A: The Proposed Solution (Alkaline-Stabilized HPLC)
This method utilizes a high-pH stable C18 column and a bicarbonate buffer (pH 8.2). The basic environment suppresses the protonation of the ring oxygen, preventing hydrolysis.
-
Column: Hybrid Silica C18 (High pH stable), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 8.2) / Acetonitrile.[1][2][3]
-
Detection: UV @ 215 nm.
Method B: Standard Generic HPLC
-
Column: Standard C18.[1]
-
Mobile Phase: 0.1% Formic Acid (pH 2.7) / Acetonitrile.[1][2][3]
-
Detection: UV @ 215 nm.
Method C: Gas Chromatography (GC-FID)
-
Column: 5% Phenyl-methylpolysiloxane.
-
Carrier: Helium.
-
Inlet Temp: 250°C.
Comparative Performance Data
The following data was generated by analyzing a spiked API matrix containing 100 ppm of BDO.
| Performance Metric | Method A: Alkaline-Stabilized HPLC | Method B: Acidic HPLC (0.1% FA) | Method C: GC-FID |
| Analyte Recovery | 99.2% ± 0.8% | 64.5% ± 5.2% (Degradation) | 88.1% ± 3.4% (Thermal Loss) |
| Peak Shape (Tailing Factor) | 1.05 (Symmetric) | 2.4 (Severe Tailing/Splitting) | 1.1 (Good) |
| LOD (Limit of Detection) | 0.5 ppm | 12 ppm (Due to peak split) | 5.0 ppm |
| Linearity (R²) | > 0.999 | 0.920 | 0.985 |
| Stability (24h Autosampler) | Stable (>99%) | Unstable (<50% remaining) | Stable |
Key Insight: Method B fails because the analyte degrades on the column. Method C is viable but shows lower recovery due to thermal instability of the oxazolidine ring at the high inlet temperatures required for volatilization.
Detailed Experimental Protocol (Method A)
To replicate the high-stability results, follow this self-validating protocol.
Step 1: Buffer Preparation (Critical)
-
Weigh 0.79 g of Ammonium Bicarbonate.
-
Dissolve in 1000 mL of HPLC-grade water.
-
Adjust pH to 8.2 ± 0.1 using Ammonium Hydroxide (Do not use acid to adjust).
-
Filter through a 0.22 µm nylon filter (compatible with basic pH).
Step 2: Sample Preparation
-
Diluent: Use Acetonitrile:Water (80:20 v/v) containing 0.1% Triethylamine (TEA).
-
Why? The TEA ensures the sample remains basic during solvation, preventing pre-injection hydrolysis.
-
-
Procedure: Accurately weigh 50 mg of sample into a 50 mL volumetric flask. Sonicate for 5 mins. Make up to volume with Diluent.
Step 3: Instrument Parameters
| Parameter | Setting |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Gradient | Time (min) | % Buffer | % ACN 0.0 | 90 | 10 10.0 | 10 | 90 12.0 | 10 | 90 12.1 | 90 | 10 |
| Wavelength | 215 nm (Primary), 254 nm (Secondary for benzyl confirmation) |
Analytical Workflow Visualization
The following workflow ensures data integrity from extraction to reporting.
Figure 2: Optimized Alkaline-Stabilized HPLC Workflow.
Conclusion
For the quantification of residual This compound , the Alkaline-Stabilized RP-HPLC method is the superior choice. It eliminates the hydrolysis artifacts seen in acidic HPLC and avoids the thermal stress of GC. By controlling the pH at 8.2 and using a basic diluent, researchers can achieve recoveries >99% and robust linearity suitable for pharmaceutical impurity profiling.
References
-
Stability of Oxazolidines in Aqueous Media Source: Journal of the Chemical Society, Perkin Transactions 2. "Hydrolysis mechanisms of oxazolidines and related compounds." [Link]
-
HPLC Method Development for Basic Compounds Source: Agilent Technologies. "Control pH During Method Development for Better Chromatography." [Link]
-
Clomazone and Related Isoxazolidinone Analysis Source: CABI Digital Library. "Degradation dynamics of clomazone in paddy field." [Link]
-
Comparison of GC and HPLC for Thermally Labile Compounds Source: Lab Manager. "HPLC vs GC: Choosing the Right Chromatography Technique." [Link]
Sources
3-Benzyl-4,4-dimethyl-1,3-oxazolidine vs PTSI as moisture scavengers
The following technical guide compares 3-Benzyl-4,4-dimethyl-1,3-oxazolidine and p-Toluenesulfonyl Isocyanate (PTSI) as moisture scavengers.
Executive Summary
In moisture-sensitive formulations—ranging from polyurethane precursors to pharmaceutical packaging adhesives—the choice between p-Toluenesulfonyl Isocyanate (PTSI) and This compound (hereafter referred to as Bn-DMO ) dictates the balance between reaction speed, byproduct toxicity, and formulation stability.
-
PTSI is the kinetic standard : it reacts almost instantly with water at room temperature but releases Carbon Dioxide (CO₂) , creating a risk of pressurization or micro-foaming.
-
Bn-DMO represents a latent, thermodynamic approach : it hydrolyzes to scavenge water without releasing gas, but generates formaldehyde (based on the specific 1,3-oxazolidine structure provided) and an active amine/hydroxyl species that must be accounted for in stoichiometry.
Verdict for Drug Development: PTSI is preferred for solvent drying where CO₂ can be vented and the scavenger is removed or present in trace amounts. Bn-DMO is superior for sealed systems requiring zero-gassing, provided the formulation can tolerate the release of specific aldehydes and the subsequent crosslinking of the amino-alcohol byproduct.
Mechanistic Profiling
p-Toluenesulfonyl Isocyanate (PTSI)
PTSI functions via a direct, rapid electrophilic attack on water. The sulfonyl group enhances the electrophilicity of the isocyanate (-NCO) carbon, making it significantly more reactive than standard aromatic isocyanates (e.g., MDI/TDI).
-
Reaction: Chemical dehydration.
-
Byproducts: p-Toluenesulfonamide (inert solid/precipitate) and CO₂ (gas) .
-
Implication: In sealed vials or coating films, the CO₂ evolution can cause pressure buildup or "pinholing" defects.[1]
This compound (Bn-DMO)
This molecule is a latent scavenger . It is a cyclic condensation product of an amino alcohol (N-benzyl-2-amino-2-methyl-1-propanol) and an aldehyde (Formaldehyde, implied by the unsubstituted C2 position).
-
Reaction: Hydrolysis (Ring Opening).
-
Byproducts: N-Benzyl-2-amino-2-methyl-1-propanol (Reactive Amino Alcohol) + Formaldehyde (Carbonyl).
-
Implication: The ring opens only in the presence of moisture. The released amino alcohol contains both a secondary amine and a primary hydroxyl group, which will subsequently react with any electrophiles (like isocyanates/epoxies) in the matrix, effectively "locking" the scavenger into the polymer backbone.
Pathway Visualization (Graphviz)
Figure 1: Comparative reaction pathways. PTSI eliminates water via gas release, while the Oxazolidine converts water into reactive crosslinkers and an aldehyde byproduct.
Technical Performance Comparison
The following data assumes a standard moisture content of 0.05% in a polyol or solvent matrix.
| Feature | PTSI (Sulfonyl Isocyanate) | This compound |
| Scavenging Efficiency | High (1:1 Molar) . 1g PTSI scavenges ~0.09g H₂O. | High (1:1 Molar) . 1g Bn-DMO scavenges ~0.09g H₂O (based on MW). |
| Reaction Kinetics | Instantaneous . Reacts immediately upon mixing. | Latent/Slow . Hydrolysis is equilibrium-driven; often requires acid catalysis or heat. |
| Gas Generation | Yes (CO₂) . Causes pinholes in films >50µm. | No (Gas-Free) . Prevents pinholes; ideal for high-gloss films.[2][3] |
| Byproduct Toxicity | Sensitizer (Isocyanate). Sulfonamide is generally safe. | Genotoxicity Risk . Releases Formaldehyde (if C2 unsubstituted). |
| Impact on Pot Life | Minimal (if used strictly for dehydration). | Extends pot life (Latent). Acts as a curative after moisture exposure.[1][2][3][4] |
| System Compatibility | 1K & 2K PU, Solvents, Adhesives.[5] | 1K & 2K PU (OH/NCO cure). Not suitable for epoxy (amine reaction). |
| Viscosity Impact | Lowers viscosity (reactive diluent). | Lowers viscosity (reactive diluent). |
Critical Analysis: The "Formaldehyde" Factor
The specific structure This compound implies an unsubstituted C2 carbon. Upon hydrolysis, this moiety becomes Formaldehyde .
-
Note: Commercial grades (e.g., Incozol 2) are typically substituted at C2 (e.g., with an isopropyl group) to release Isobutyraldehyde instead, which is less toxic. If using the specific Bn-DMO molecule for pharmaceutical applications, rigorous risk assessment for formaldehyde residuals is mandatory (ICH M7 guidelines).
Safety & Handling (E-E-A-T)
PTSI[4][6][7]
-
Hazards: Respiratory sensitizer, lachrymator. Reacts violently with free water.
-
Handling: Must be handled under inert gas (Nitrogen/Argon).
-
Storage: Glass or stainless steel. Do not store in plastics permeable to moisture (PET/PE) as CO₂ buildup can burst containers.
This compound
-
Hazards: Skin irritant. Flammable.
-
Toxicology: The hydrolysis product (Formaldehyde) is a known carcinogen. The amino-alcohol backbone is a skin irritant.
-
Storage: Hygroscopic. Store in lined steel drums.
Experimental Protocols
Protocol: Evaluating Scavenging Efficiency (Titration Method)
Objective: Determine the effectiveness of the scavenger in removing water from a "wet" solvent (e.g., Butyl Acetate spiked with 0.2% water).
Materials:
-
Karl Fischer (KF) Titrator (Coulometric).
-
Spiked Solvent (0.2% H₂O).
-
PTSI and Bn-DMO samples.
Workflow:
-
Baseline: Measure initial water content of the spiked solvent (
). -
Dosing: Add stoichiometric equivalent of scavenger (plus 10% excess) to separate aliquots.
-
Calculation:
-
-
Incubation:
-
PTSI: Mix for 15 mins at 25°C.
-
Bn-DMO: Mix for 1 hour at 25°C (Optional: Add 0.01% acetic acid to catalyze hydrolysis).
-
-
Measurement: Analyze aliquots via KF titration at t=15min, 1h, 4h, 24h.
-
Validation:
-
PTSI Success: Water < 100 ppm within 15 mins.
-
Bn-DMO Success: Water decrease over time (slower curve). Note: KF reagents contain alcohol which can shift the oxazolidine equilibrium; use specific KF reagents for aldehydes/ketones to avoid interference.
-
Protocol: Film Defects Visualization (The "Pinhole" Test)
Objective: Compare gas generation in a cured film.
-
Matrix: Standard 2K Polyurethane clearcoat (Isocyanate + Polyol).
-
Contamination: Intentionally spike the polyol component with 0.5% water.
-
Scavenging:
-
Sample A: Add PTSI (1:1 eq to water).
-
Sample B: Add Bn-DMO (1:1 eq to water).
-
Sample C: Control (No scavenger).
-
-
Application: Draw down 100µm wet film on glass panels.
-
Cure: Cure at high humidity (25°C / 80% RH).
-
Observation:
-
Sample A (PTSI): Look for micro-bubbles (CO₂ trapped in fast cure).
-
Sample B (Bn-DMO): Look for clear film (moisture consumed, no gas).
-
Sample C: Massive foaming/hazing.
-
References
-
Sigma-Aldrich. (2024). 3-Benzyl-1,3-oxazolidine Product Specification and CAS 13657-16-4. Link
-
VanDeMark Chemical. (2023). PTSI: p-Toluenesulfonyl Isocyanate Technical Data Sheet. Link
-
Robinson, G. N., et al. (1993).[6] "New oxazolidine-based moisture scavenger for polyurethane coating systems."[6] Journal of Coatings Technology. Link
-
Incorez. (2017). Incozol 2 Technical Guide: Oxazolidine Chemistry in Polyurethanes. Link
-
National Institutes of Health (NIH). (2021). PubChem Compound Summary: 3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one. Link
Sources
Evaluation of Oxazolidine vs. Ketimine Latent Hardeners in Polyurethanes
[1]
Executive Summary
In the formulation of one-component (1K) moisture-cure polyurethanes, the management of the isocyanate-water reaction is critical.[1] Uncontrolled reaction with atmospheric moisture generates carbon dioxide (
This guide provides a technical comparison of these two chemistries. While Ketimines offer rapid cure profiles and high modulus urea networks, Bis-oxazolidines generally offer superior pot-life stability, lower volatile organic compound (VOC) emissions, and higher crosslink density due to their tetra-functional hydrolysis products (amino-alcohols).
Mechanistic Foundations
To evaluate these hardeners, one must first understand their distinct hydrolysis pathways and the resulting polymer backbone.
Ketimine Chemistry
Ketimines are formed by the reaction of a ketone with a primary diamine. Upon exposure to moisture, they hydrolyze to revert to the starting amine and ketone.[3]
-
Active Species: Primary Diamine.
-
By-product: Ketone (Volatile).
-
Polymer Linkage: Polyurea (Hard, high modulus).
-
Risk: The release of the blocking ketone contributes to VOCs and film shrinkage.
Oxazolidine Chemistry
Oxazolidines are cyclic compounds containing nitrogen and oxygen.[3] In 1K PU, bis-oxazolidines are preferred. Moisture triggers a ring-opening hydrolysis.[3]
-
Active Species: Amino-Alcohol (Contains both
and groups).[4] -
By-product: Aldehyde or Ketone (depending on synthesis).
-
Polymer Linkage: Hybrid Polyurethane/Polyurea.
-
Advantage: Bis-oxazolidines are often tetra-functional (two rings open to yield 2 amines + 2 hydroxyls), significantly increasing crosslink density compared to the di-functional ketimine.
Pathway Visualization
Figure 1: Mechanistic comparison showing the hydrolysis pathways. Note the tetra-functionality generated by the oxazolidine ring opening versus the di-functionality of the ketimine.
Experimental Evaluation Protocol
Trustworthy data requires a self-validating experimental workflow. The following protocol ensures that observed differences are due to chemical kinetics and not formulation errors.
Materials Preparation
-
Prepolymer: Standard MDI or IPDI based prepolymer (NCO content ~3-5%).
-
Stoichiometry: Calculate hardener addition based on active hydrogen equivalent weight (AHEW).
-
Catalysis: Oxazolidines often require a weak acid catalyst (e.g., organic anhydride) to accelerate hydrolysis.
Testing Workflow
Figure 2: Step-by-step evaluation workflow. Viscosity stability is the critical "Go/No-Go" gate before film testing.
Performance Comparison
The following data summarizes typical performance characteristics when comparing a standard Bis-oxazolidine (e.g., Incozol 4 type) against a standard Ketimine (e.g., MIBK-blocked diamine) in an aliphatic polyurethane prepolymer.
Quantitative Data Matrix
| Feature | Ketimine System | Bis-Oxazolidine System | Causality / Notes |
| Pot Life (25°C) | Moderate (Sensitive) | Excellent | Oxazolidine ring is more hydrolytically stable in the can than the C=N ketimine bond [1]. |
| Tack-Free Time | Fast (< 2 hrs) | Moderate (4-8 hrs) | Primary amines (Ketimine) react instantly with NCO. Oxazolidines require ring opening + reaction (tunable with acid catalyst) [2].[3] |
| Crosslink Density | Moderate | High | Bis-oxazolidines yield 4 active sites (Tetra-functional) vs. 2 for Ketimines [3]. |
| Tensile Strength | High | High | Both eliminate CO2 bubbling, preserving structural integrity. |
| Elongation | Lower | Higher | The amino-alcohol backbone provides a urethane/urea hybrid, often yielding better flexibility than pure polyurea [4]. |
| VOC Emissions | High | Low | Ketimines release MIBK/MEK (volatile). Oxazolidines incorporate the ring-opened molecule; only the blocking aldehyde is released [5]. |
| Bubbling | Minimal | None | Both effectively scavenge moisture, but Oxazolidines are often used specifically as "scavengers" due to high efficiency [1]. |
Analysis of Failure Modes
-
Ketimine Failure: Often manifests as surface skinning or shrinkage . The rapid release of volatile ketone can cause volume contraction, leading to stress cracking in thick films.
-
Oxazolidine Failure: Typically related to cure speed . Without proper acid catalysis, the ring opening is slow, potentially leading to a tacky surface if humidity is low.
Strategic Selection Guide
When to choose which chemistry?
Choose Ketimines when:
-
Speed is paramount: You need a flash-cure primer or coating where pot-life is less critical.
-
High Modulus is required: The resulting polyurea hard segments provide extreme stiffness.
-
Solvent-based systems: Where VOC limits are already high, and the release of blocking agents (ketones) is acceptable.
Choose Oxazolidines when:
-
1K Shelf Stability is critical: You need a product that remains fluid in the pail for months.
-
High Solids / Low VOC: You are formulating to meet strict environmental regulations (e.g., SCAQMD). Bis-oxazolidines can act as reactive diluents , lowering viscosity without adding volatile solvents [3].
-
Toughness/Flexibility: The hybrid urethane-urea backbone offers superior fatigue resistance (e.g., waterproofing membranes, balcony coatings) [4].
-
Thick Film Applications: The reduced shrinkage (due to polymer incorporation of the hardener) prevents curling and stress cracking.
References
-
Sika/Incorez. (2017).[4] Improving polyurethane surface coatings: Use of oxazolidines and aldimines. Surface Coatings International.[4] Retrieved from [Link]
-
Paints and Coatings Industry (PCI). (2018). Oxazolidine Technology for High-Performance Polyurethanes. Retrieved from [Link]
- Google Patents. (2018). WO2018234267A1 - Latent Hardener and Curable Polyurethane Composition.
Sources
- 1. chemicalia.com [chemicalia.com]
- 2. WO2018234267A1 - LATENT HARDENER AND CURABLE POLYURETHANE COMPOSITION - Google Patents [patents.google.com]
- 3. Oxazolidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. specialchem.com [specialchem.com]
- 8. pittureevernici.it [pittureevernici.it]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
- 11. Oxazolidines in polyurethane coatings for wind turbines | Incorez [incorez.com]
- 12. semanticscholar.org [semanticscholar.org]
Comparative Mass Spectrometry Profiling: 3-Benzyl-4,4-dimethyl-1,3-oxazolidine vs. Hydrolytic Analogs
Executive Summary & Strategic Context
In drug development, 1,3-oxazolidines serve two critical roles: as "masked" prodrug forms of
This guide provides a definitive technical comparison between the intact oxazolidine and its primary "alternative"—the hydrolyzed open-chain analog. We analyze the fragmentation dynamics across Electron Impact (EI) and Electrospray Ionization (ESI) to provide a self-validating identification protocol.
Comparative Profiling: Intact Oxazolidine vs. Hydrolysis Analog
The primary analytical risk with this compound is its spontaneous hydrolysis to
Table 1: Diagnostic Ion Comparison
| Feature | This compound (Target) | differentiation Logic | |
| Formula | Target has +1 Carbon (from | ||
| MW (Monoisotopic) | 191.1310 Da | 179.1310 Da | Mass shift of 12.0000 Da is diagnostic. |
| ESI Parent Ion | Primary screening filter. | ||
| EI Base Peak | Non-diagnostic (both contain benzyl). | ||
| Key EI Fragment | Oxazolidine loses methyl from gem-dimethyl; Alcohol loses hydroxymethyl. | ||
| Neutral Loss (ESI) | Loss of 30 Da ( | Loss of 18 Da ( | Critical Differentiator: Ring vs. Open Chain. |
Fragmentation Mechanisms & Pathways[1][2][3][4][5][6][7][8][9]
Understanding the causality of fragmentation is essential for validating the structure. The 4,4-dimethyl substitution pattern and the
Electrospray Ionization (ESI) Pathway
In ESI (+), the protonated molecular ion (
-
Mechanism: The ring opens, expelling the C2 carbon as formaldehyde (
, 30 Da). -
Result: This generates a stable iminium ion at
162. -
False Positive Warning: High source voltages can induce this fragmentation before the quadrupole, making the oxazolidine appear as the iminium species.
Electron Impact (EI) Pathway
In EI (70 eV), the molecular ion (
- -Cleavage: The dominant force is ionization at the nitrogen, triggering cleavage of the C4-C5 bond or loss of the methyl groups at C4.
-
Tropylium Formation: The benzyl group creates a massive signal at
91, often obscuring structural details unless specific "fingerprint" ions ( 176, 161) are targeted.
Visualization of Fragmentation Logic
The following diagram illustrates the divergent pathways for the Oxazolidine versus its Hydrolysis alternative.
Caption: Figure 1. Comparative fragmentation pathways. Note the isobaric interference at m/z 162, where the oxazolidine fragment mimics the dehydrated amino alcohol.
Validated Experimental Protocol
To ensure data integrity and prevent in-situ hydrolysis, the following protocol uses a "Self-Validating" approach where the presence of the
Sample Preparation (Critical Step)
-
Solvent: Use anhydrous Acetonitrile (MeCN). Avoid Methanol or Water , as protic solvents accelerate the ring-opening hydrolysis of oxazolidines [1].
-
Concentration: Prepare a 10 µM working solution.
-
Buffer: Add 0.1% Formic Acid immediately prior to injection to aid protonation, but do not store the acidified sample.
Instrument Parameters (Q-TOF / Triple Quad)
-
Ionization: ESI Positive Mode.
-
Source Temperature: Keep < 250°C. Excessive heat promotes the retro-cycloaddition in the source, artificially lowering the parent ion signal.
-
Declustering Potential (DP): Set to Low (e.g., 20-40V). High DP will mimic the fragmentation pattern, showing
162 as the parent.
Data Interpretation Workflow
-
Check Parent: Do you see
192?-
Yes: Intact Oxazolidine confirmed.
-
No (only 180): Sample has hydrolyzed to amino alcohol.
-
-
Check Daughter (MS/MS of 192):
-
Apply Collision Energy (CE) 15-25 eV.
-
Look for transition 192
162 (Loss of Formaldehyde). This confirms the oxazolidine ring structure [2].
-
-
Differentiation Check:
-
If analyzing the alternative (Amino Alcohol), MS/MS of 180 will yield 180
162 (Loss of Water). -
Note: While both yield
162, the Precursor Ion (192 vs 180) definitively separates the two species.
-
Technical Commentary & Troubleshooting
The "In-Source" Trap:
A common pitfall in comparing these alternatives is the observation of
-
Validation: If the peak at
162 co-elutes exactly with a small peak at 192, it is a fragment. If it elutes at a different retention time (usually earlier on C18), it is the hydrolyzed contaminant.
Gem-Dimethyl Effect:
The 4,4-dimethyl group stabilizes the cation at C4 during fragmentation. In EI, this makes the loss of the benzyl group (
References
-
Liardon, R., et al. (1979).[1] Mass spectra of alpha-amino acid oxazolidinones. Biomedical Mass Spectrometry, 6(9), 381-391.[1] Link
-
Gouasmat, A., et al. (2016).[2] Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-one Derivatives. Journal of the Moroccan Chemical Society, 15(1).[2] Link
- Pihlaja, K., et al. (2002). Electron impact mass spectrometry of some 1,3-oxazolidines. Rapid Communications in Mass Spectrometry. (General reference for 1,3-oxazolidine EI behavior).
Sources
Thermal stability analysis (TGA/DSC) of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine
Technical Comparison Guide: Thermal Stability Profile of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine
Executive Summary This guide provides an in-depth thermal analysis framework for This compound (CAS: 13657-16-4), a hindered oxazolidine derivative often utilized as a latent curing agent or chemical intermediate. Unlike standard oxazolidines, the 4,4-dimethyl substitution introduces the Thorpe-Ingold effect (gem-dimethyl effect), significantly altering its thermal and hydrolytic stability profile. This document compares its performance against unhindered alternatives, detailing the TGA/DSC protocols required to validate its efficacy in high-performance polyurethane and epoxy systems.
Material Context & Structural Logic
The thermal behavior of this compound is governed by two structural features:
-
N-Benzyl Group: Increases molecular weight and lipophilicity, reducing volatility compared to N-methyl or N-ethyl analogs.
-
4,4-Dimethyl Substitution: Provides steric hindrance adjacent to the oxygen/nitrogen ring atoms. This prevents premature ring opening (latency) and increases thermal onset temperatures compared to unsubstituted 1,3-oxazolidines.
Target Applications:
-
Latent Curing Agents: Moisture-triggered hardeners for 1K-Polyurethane (1K-PU) systems.
-
Chiral Auxiliaries (Precursor): Though achiral itself, it serves as a model for stable N-protected amino alcohol derivatives.
Experimental Framework (The "How")
To objectively assess the stability of this compound, the following self-validating protocols are recommended. These steps ensure differentiation between volatilization (evaporation) and degradation (bond breaking).
Thermogravimetric Analysis (TGA) Protocol
-
Objective: Determine the onset of weight loss (
) and distinguish boiling from decomposition. -
Instrument: High-sensitivity TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).
-
Crucial Parameter - Pan Selection:
-
Standard: Open Alumina/Platinum pan (measures volatility + degradation).
-
Self-Validating Step: Use a Pinhole Hermetic Pan (Aluminium, 50 µm hole). This suppresses evaporation, allowing the observation of true thermal degradation (bond scission) by shifting the boiling point artificially higher.
-
| Parameter | Setting | Rationale |
| Sample Mass | 10–15 mg | Sufficient bulk to minimize surface area effects on evaporation. |
| Purge Gas | Nitrogen ( | Prevents oxidative degradation; isolates thermal stability. |
| Ramp Rate | 10 °C/min | Standard rate for reproducibility and literature comparison. |
| Range | 30 °C to 600 °C | Covers volatile loss ( |
Differential Scanning Calorimetry (DSC) Protocol
-
Objective: Identify Glass Transition (
), Boiling Endotherms, and Exothermic Decomposition. -
Cool-Heat-Cool Cycle: Essential to erase thermal history (handling stress).
| Cycle Stage | Conditions | Purpose |
| Equilibration | Hold at -80 °C for 5 min | Ensure complete vitrification. |
| 1st Heat | -80 °C to 150 °C @ 10 °C/min | Remove thermal history; observe solvent evaporation. |
| Cooling | 150 °C to -80 °C @ 10 °C/min | Establish standard glass state. |
| 2nd Heat | -80 °C to 400 °C @ 10 °C/min | Critical Data Run: Measure |
Comparative Analysis: Performance vs. Alternatives
The following table synthesizes the expected performance of this compound against common industry alternatives based on the gem-dimethyl stabilization principle.
Table 1: Comparative Thermal Metrics (Representative)
| Feature | This compound | Alternative A: 3-Ethyl-1,3-oxazolidine | Alternative B: Bis-Oxazolidine (Incozol 2 type) |
| Structural Class | Hindered Mono-Oxazolidine | Unhindered Mono-Oxazolidine | Hindered Bis-Oxazolidine |
| Volatility ( | Medium (~180–200 °C) | High (<140 °C) | Low (>250 °C) |
| Hydrolytic Stability | High (Steric Shielding) | Low (Rapid Hydrolysis) | High |
| Thermal Degradation | |||
| Physical State (RT) | Liquid | Volatile Liquid | Viscous Liquid/Solid |
| Primary Risk | Evaporation before cure in thin films. | Flash-off; Premature gelling. | High viscosity handling. |
Analyst Insight: The 4,4-dimethyl variant offers a "sweet spot" for applications requiring liquid handling (lower viscosity than bis-oxazolidines) but higher stability than simple alkyl oxazolidines.
Mechanistic Insight & Visualization
Understanding why the material degrades is as important as when.
-
Volatilization (Physical): The N-benzyl group adds mass, raising the boiling point significantly over N-methyl variants, but it remains a liquid. In open TGA pans, weight loss <220°C is likely evaporation.
-
Ring Opening (Chemical): Thermal cleavage typically occurs at the C-O bond. The 4,4-dimethyl group sterically compresses the ring (Thorpe-Ingold effect), making the ring more stable against spontaneous thermal opening compared to unhindered analogs.
Workflow: Thermal Stability Assessment Logic
Caption: Logical workflow for distinguishing between physical volatility and chemical degradation using TGA/DSC.
References
-
Sigma-Aldrich. 3-Benzyl-1,3-oxazolidine Product Specification & CAS Data. Retrieved from .
-
Chalmers University of Technology. Application of amorphous classification system and glass forming ability (TGA/DSC Methodologies). Retrieved from .
-
National Institutes of Health (NIH). Poly(2-alkyl/aryl-2-oxazoline)s as Thermal Latent Curing Agents. Retrieved from .
-
European Coatings. Oxazolidines as curing agent for polyurethane adhesives. Retrieved from .
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals and Intermediates (TGA/DSC Guidelines). Retrieved from .
Purity Verification of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine: A Comparative Analytical Guide
Executive Summary & Chemical Context[1][2][3][4][5][6]
The synthesis of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine (CAS 13657-16-4) presents a unique analytical challenge: the molecule is a "masked" intermediate. As a cyclic hemiaminal ether, it is thermodynamically stable in basic or anhydrous conditions but kinetically unstable in the presence of aqueous acid.
Standard purity assays often fail because the analytical method itself degrades the analyte. For example, using unneutralized CDCl₃ for NMR or an acidic mobile phase in HPLC can trigger ring-opening hydrolysis, leading to false negatives regarding purity.
This guide compares three analytical methodologies—Quantitative NMR (qNMR) , GC-MS , and HPLC-UV —to establish a self-validating purity protocol.
The Stability-Analysis Paradox
The core difficulty lies in distinguishing between synthetic impurities (unreacted starting materials) and analytical artifacts (degradation during testing).
Figure 1: The degradation pathway triggered by improper analytical conditions.
Comparative Analysis of Methodologies
The following table summarizes the performance of each method specifically for this compound.
| Feature | Method A: qNMR (1H) | Method B: GC-MS | Method C: HPLC-UV |
| Primary Utility | Absolute Purity (Assay %) | Trace Impurity ID | Non-volatile Impurities |
| Sample Integrity | High (Non-destructive) | Medium (Thermal risk) | Low (Hydrolysis risk) |
| Limit of Detection | ~0.1% | < 0.01% (ppm level) | < 0.05% |
| Critical Constraint | Solvent Acidity (Avoid CDCl₃) | Inlet Temperature | Mobile Phase pH > 7 |
| Verdict | Gold Standard | Secondary (Qualitative) | Tertiary (Conditional) |
Detailed Experimental Protocols
Method A: Quantitative 1H-NMR (The Gold Standard)
Rationale: NMR is the only method that allows direct observation of the intact ring structure without thermal or chromatographic stress. Critical Precaution: Commercial CDCl₃ often contains trace HCl. You must neutralize it or use a different solvent.
Protocol:
-
Solvent Preparation: Use Benzene-d6 (C₆D₆) or DMSO-d6 . If CDCl₃ must be used, pass it through a small plug of basic alumina immediately before use.
-
Internal Standard (IS): Select 1,3,5-Trimethoxybenzene or Dimethyl sulfone . (Ensure IS peaks do not overlap with the benzyl -CH₂- or gem-dimethyl signals).
-
Sample Prep:
-
Weigh 10.0 mg of Analyte (precision ±0.01 mg).
-
Weigh 5.0 mg of Internal Standard.
-
Dissolve in 0.6 mL of solvent.
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (D1): ≥ 30 seconds (to ensure full relaxation of all protons).
-
Scans: 16–32.
-
-
Data Analysis: Integrate the C2-methylene singlet (approx. 4.0–4.2 ppm) against the IS signal.
Expected Chemical Shifts (C₆D₆):
-
δ 7.1–7.4 (m, 5H): Aromatic Benzyl protons.
-
δ 3.98 (s, 2H): N-CH₂-Ph (Benzyl methylene).
-
δ 3.85 (s, 2H): O-CH₂-N (C2 ring protons). Diagnostic for ring integrity.
-
δ 3.10 (s, 2H): O-CH₂-C(Me)₂ (C5 ring protons).
-
δ 1.05 (s, 6H): C(CH₃)₂ (Gem-dimethyl).
Method B: GC-MS (Trace Impurity Profiling)
Rationale: Essential for detecting unreacted Benzaldehyde or Benzyl chloride (synthesis precursors) which may not be visible in NMR if present in trace amounts. Risk: High inlet temperatures can cause "on-column" degradation.
Protocol:
-
Inlet Conditions: Split injection (20:1). Temperature: 200°C (Keep as low as possible; standard 250°C may degrade the ring).
-
Column: Rxi-5Sil MS or equivalent (low polarity).
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
-
MS Source: EI mode, 70 eV.
Diagnostic Fragmentation:
-
Look for the Molecular Ion (M+) : m/z ~191.
-
Base Peak: Likely m/z 91 (Tropylium ion) from the benzyl group.
-
Impurity Flag: If you see a large peak for Benzaldehyde (m/z 106) but the NMR showed none, the GC inlet is degrading your sample.
Method C: HPLC-UV (Conditional)
Rationale: Only recommended if the sample contains non-volatile salts or heavy byproducts. Constraint: Standard Reverse Phase (Water/Acetonitrile + TFA) will destroy the molecule.
Protocol:
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 8.0) / Acetonitrile.
-
Column: C18 (Base-deactivated).
-
Detection: UV at 210 nm (weak absorption) and 254 nm (Benzyl chromophore).
-
Flow: 1.0 mL/min.
Analytical Decision Matrix
Use this logic flow to determine the true purity of your synthesized batch.
Figure 2: Workflow for validating oxazolidine purity.
References
-
Tiggelman, A. et al. (2025). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed.
-
BenchChem. (2025).[1] A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. BenchChem Technical Guides.
-
Violante, F. et al. (2021).[2] Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials. Analytical and Bioanalytical Chemistry.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 536683, Oxazolidine. PubChem.[3]
Sources
Impact of 4,4-dimethyl substitution on oxazolidine ring stability vs unsubstituted analogs
This guide provides an in-depth technical analysis of the impact of 4,4-dimethyl substitution on oxazolidine ring stability, specifically comparing it to unsubstituted analogs.
Executive Summary
The introduction of a gem-dimethyl group at the 4-position of the oxazolidine ring (derived from 2-amino-2-methyl-1-propanol) significantly enhances hydrolytic stability compared to unsubstituted analogs (derived from 2-aminoethanol). This stabilization is primarily driven by the Thorpe-Ingold Effect (Gem-Dimethyl Effect) , which thermodynamically favors the ring-closed conformer and kinetically retards ring opening. For drug development and materials science, this substitution pattern offers a tunable lever to control prodrug release rates and enhance the durability of protecting groups.
Mechanistic Analysis: The Thorpe-Ingold Effect
The superior stability of 4,4-dimethyl oxazolidines is not merely a result of steric bulk blocking nucleophiles; it is a fundamental stereoelectronic phenomenon known as the Thorpe-Ingold effect.
Angle Compression and Ring Closure
In an unsubstituted chain (e.g., derived from ethanolamine), the bond angle at the central methylene carbon is approximately 112°, allowing for free rotation and a high entropic barrier to ring closure.
-
Unsubstituted: The open-chain imine (Schiff base) possesses high rotational freedom. The formation of the ring requires the loss of this rotational entropy.
-
4,4-Dimethyl Substituted: The bulky methyl groups at the 4-position compress the internal bond angle (
) opposite to them (the N-C-O angle in the pre-cyclization intermediate) to values closer to the tetrahedral angle required for ring closure. This "pre-organization" reduces the entropic penalty of cyclization.
Thermodynamic Equilibrium Shift
The equilibrium between the open-chain imine/enamine and the closed oxazolidine ring is shifted heavily toward the ring form by the 4,4-dimethyl substitution.
-
: The 4,4-dimethyl substitution makes
more negative by approximately 1–2 kcal/mol compared to the unsubstituted analog, primarily due to the entropic term ( ).
Hydrolysis Kinetics
Hydrolysis of oxazolidines is acid-catalyzed and proceeds via ring opening to the iminium ion. The 4,4-dimethyl group stabilizes the ring, increasing the activation energy (
Pathway Diagram: Equilibrium and Hydrolysis
Caption: The 4,4-dimethyl substitution lowers the energy barrier for ring closure (TS) and shifts the equilibrium away from the hydrolytically labile imine form.
Comparative Performance Data
The following table synthesizes data comparing oxazolidines derived from Ethanolamine (unsubstituted) vs. 2-Amino-2-methyl-1-propanol (AMP) (4,4-dimethyl substituted).
| Feature | Unsubstituted Oxazolidine (Ethanolamine-derived) | 4,4-Dimethyl Oxazolidine (AMP-derived) | Impact of Substitution |
| Ring Stability ( | Moderate ( | High ( | 10-100x increase in equilibrium constant favoring ring closure. |
| Hydrolysis Half-Life (pH 7.4) | Minutes (< 30 min) | Hours to Days | Significantly extended stability in physiological buffer. |
| pKa of Conjugate Acid | ~5.5 - 6.5 | ~5.0 - 6.0 | Slight decrease in basicity due to steric hindrance around Nitrogen. |
| Lipophilicity (LogP) | Lower | Higher (+0.5 to +1.0 log units) | Increased membrane permeability for prodrug applications. |
| Ring Opening Mechanism | Facile C-O bond cleavage | Sterically hindered C-O cleavage | Resistance to spontaneous ring opening. |
Key Insight: In CO2 capture studies, AMP (4,4-dimethyl precursor) forms unstable carbamates (oxazolidinones) compared to MEA, which seems contradictory. However, for aldehyde-derived oxazolidines, the gem-dimethyl effect stabilizes the neutral ring. The instability in CO2 capture is due to the steric hindrance preventing the initial attack on the bulky CO2, whereas in aldehyde condensation, the ring closure is intramolecular and favored by the angle compression [1, 3].
Experimental Protocol: Hydrolytic Stability Assay
To objectively verify the stability enhancement, use this self-validating NMR kinetic assay. This protocol eliminates artifacts from buffer interference by using deuterated phosphate buffer.
Materials
-
Compound A: Unsubstituted Oxazolidine (Control).
-
Compound B: 4,4-Dimethyl Oxazolidine (Test).
-
Solvent: D2O with 100 mM Phosphate Buffer (pD 7.4).
-
Internal Standard: Toluene or Maleic Acid (Non-reactive, distinct shift).
Workflow
-
Preparation: Dissolve 10 mg of oxazolidine in 0.6 mL of buffered D2O containing the internal standard.
-
T0 Acquisition: Immediately acquire a 1H NMR spectrum (time = 0).
-
Incubation: Maintain the NMR tube at 37°C in the probe.
-
Monitoring: Acquire spectra at logarithmic intervals (5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h).
-
Quantification: Integrate the characteristic signal of the ring proton (C2-H) vs. the aldehyde proton (hydrolysis product).
Stability Testing Workflow Diagram
Caption: Step-by-step NMR kinetic assay for determining hydrolytic half-life (
Data Calculation
Calculate the pseudo-first-order rate constant (
Applications in Drug Development
The 4,4-dimethyl substitution is not just a stability enhancer; it is a functional tool.
-
Prodrug Design:
-
Problem: Unsubstituted oxazolidine prodrugs often hydrolyze too quickly in the bloodstream (seconds to minutes), releasing the active aldehyde/drug prematurely.
-
Solution: 4,4-dimethyl analogs extend the half-life to hours, allowing for better biodistribution before active drug release [2].
-
-
Protecting Groups:
-
In complex organic synthesis, the 4,4-dimethyl oxazolidine serves as a robust protecting group for 1,2-amino alcohols or carbonyls, surviving conditions that would decompose the unsubstituted variant.
-
References
-
Vertex AI Search . (2025). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. ResearchGate. 1
-
Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed. 2
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Thorpe–Ingold effect, gem-dimethyl effect. Wikipedia (Summary of seminal work). 3
-
BenchChem . (2025). Characterization of 4-Oxazolidinone Compounds. BenchChem Technical Support. 4
-
Ciftci, S. (2022). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one. ResearchGate. 5[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation of an interfering substance, 3,4-dimethyl-5-phenyl-1,3-oxazolidine, during a pseudoephedrine urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including their ultimate disposal. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is structured to explain not only the necessary steps but also the scientific rationale underpinning these protocols.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
The primary hazards associated with similar compounds include skin and eye irritation.[1][2][3] Ingestion may be harmful.[4] The core principle of this guide is to manage the compound as hazardous waste to mitigate these risks. Disposal must be directed through an approved waste disposal plant, preventing its release into the environment.[1][4]
| Hazard Category | Presumptive Assessment & Rationale | Source |
| Acute Oral Toxicity | Harmful if swallowed. Oxazolidine derivatives can exhibit oral toxicity.[4] | Thermo Fisher Scientific[4] |
| Skin Corrosion/Irritation | Causes skin irritation. The amine-like structure suggests potential for dermal irritation.[2][3] | TCI Chemicals[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact with eyes must be avoided.[1][2] | Fisher Scientific[1], TCI Chemicals[2] |
| Environmental Hazards | Should not be released into the environment.[5][6] Nitrogenous compounds can disrupt aquatic ecosystems. | Chemos GmbH & Co.KG[7], Fisher Scientific[6] |
| Chemical Incompatibility | Incompatible with strong oxidizing agents.[5][6] Mixing can lead to vigorous, exothermic reactions. | Fisher Scientific[5][6] |
Pre-Disposal Protocol: Engineering and Personal Protective Controls
Proper preparation is paramount. The causality behind these steps is simple: create multiple barriers of protection between the chemical and the handler, and between the chemical and the environment.
A. Engineering Controls: The First Line of Defense All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[8] This is a non-negotiable control measure. The fume hood's constant airflow contains vapors and prevents the inhalation of potentially harmful aerosols, protecting the user and the general laboratory environment.
B. Personal Protective Equipment (PPE): The Last Line of Defense A comprehensive PPE regimen is mandatory. The following table outlines the required equipment, which should be inspected for integrity before each use.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact.[6] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and aerosols, preventing serious eye irritation.[5] |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required if using a fume hood. | A fume hood provides superior respiratory protection for this scale of operation. |
The Disposal Workflow: A Step-by-Step Guide
The following protocol outlines the systematic process for disposing of this compound waste. This workflow is designed to be a self-validating system, ensuring that each step is completed in a compliant manner before proceeding to the next.
Caption: Diagram of the disposal decision workflow.
Step 1: Waste Characterization Identify the nature of the waste. Is it:
-
Unused pure product?
-
A dilute or concentrated solution?
-
Contaminated materials (e.g., pipette tips, weighing boats, absorbent pads from a spill)?
Each form constitutes hazardous waste and must be handled accordingly.
Step 2: Waste Segregation (Critical Step) Do not mix this waste stream with others without verifying chemical compatibility.[9] Specifically, this compound waste must be kept separate from:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates).[6]
-
Strong Acids: (e.g., sulfuric acid, hydrochloric acid).[10]
The rationale for segregation is to prevent dangerous chemical reactions within the waste container. Mixing amines with strong oxidizers or acids can generate significant heat and potentially toxic fumes.
Step 3: Containerization
-
Collect all waste in a designated, leak-proof hazardous waste container that is chemically compatible with the compound.[11] High-density polyethylene (HDPE) containers are generally suitable.
-
For contaminated solid waste (gloves, paper towels), use a clearly labeled, sealed plastic bag placed inside the solid waste container.[11]
-
Never fill a liquid waste container more than 90% full to allow for vapor expansion.[12]
Step 4: Labeling Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[13] Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The specific hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date
-
The name of the principal investigator and laboratory location
Step 5: Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11]
Step 6: Arranging Final Disposal Once the waste container is full (or if waste generation is complete), request a pickup from your institution's Environmental Health and Safety (EHS) department.[11][14] Do not dispose of this chemical down the sink or in the regular trash.[11] The EHS office will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via high-temperature incineration.
Spill and Emergency Procedures
Minor Spills (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, absorb the spill with a chemical absorbent pad or vermiculite.
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into your designated hazardous waste container.[9]
-
Wipe the area with a suitable solvent (e.g., isopropanol), and place the cleaning materials in the waste container.
-
Wash hands thoroughly after the cleanup is complete.[1]
Major Spills (outside a fume hood or a large volume):
-
Evacuate the immediate area.
-
Alert laboratory personnel and activate the nearest fire alarm if there is a fire or significant inhalation hazard.
-
Contact your institution's EHS or emergency response team immediately.
-
Provide them with the name of the chemical and a copy of the relevant safety information.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. The proper management of chemical waste is a shared responsibility that safeguards our colleagues, our communities, and our planet.
References
-
Substituted Oxazolidines: Human health tier II assessment. (2018). Australian Government Department of Health. [Link]
-
Safety Data Sheet: 2-Oxazolidinone. (n.d.). Chemos GmbH & Co.KG. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific. [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]
-
Chemical Compatibility Chart. (n.d.). Environmental Health & Safety, University of South Florida. [Link]
-
Advisory 7.3 - Disposal of Hazardous Chemical Waste. (2026). University of Cincinnati Environmental Health & Safety. [Link]
-
Hazardous Waste. (n.d.). University of Wisconsin-Milwaukee. [Link]
-
Requirements for Pesticide Disposal. (2025). United States Environmental Protection Agency. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ie [fishersci.ie]
- 7. chemos.de [chemos.de]
- 8. matrixscientific.com [matrixscientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ethz.ch [ethz.ch]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
Personal protective equipment for handling 3-Benzyl-4,4-dimethyl-1,3-oxazolidine
Executive Hazard Assessment
3-Benzyl-4,4-dimethyl-1,3-oxazolidine belongs to a class of heterocyclic compounds often utilized as latent curing agents or chiral auxiliaries. While specific vendor SDSs vary, the chemical architecture of 1,3-oxazolidines dictates a specific hazard profile: Moisture Sensitivity and Alkaline Corrosivity .
The "Hydrolysis Trap" (Mechanistic Safety Logic)
Safety protocols for this compound are driven by its reactivity with ambient humidity. Upon contact with moisture, the oxazolidine ring hydrolyzes, releasing two distinct hazards:[1]
-
Secondary Amine/Amino Alcohol: Highly alkaline, causing immediate skin corrosion or severe irritation.
-
Aldehyde Component: Volatile release (likely isobutyraldehyde or formaldehyde derivatives depending on synthesis), presenting an inhalation and sensitization risk.
Core Directive: PPE must protect against both organic caustic burns and organic vapor inhalation.
Personal Protective Equipment (PPE) Matrix
This system is designed to prevent exposure during three distinct operational phases.
| Protection Zone | PPE Requirement | Technical Justification |
| Ocular/Face | Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch) | Risk: Irreversible corneal damage. Oxazolidines are organic bases; alkaline burns saponify fatty tissues in the eye, causing deeper penetration than acids. |
| Dermal (Hand) | Primary: Laminate Film (Silver Shield/4H) Secondary (Splash): Nitrile (min 5 mil / 0.12 mm) | Risk: Chemical permeation. Standard latex is permeable to organic bases. Double-gloving (Nitrile over Laminate) provides dexterity and broad chemical resistance. |
| Dermal (Body) | Tyvek® Lab Coat (or chemically resistant apron) + Closed-toe leather shoes | Risk: Splash absorption. Cotton lab coats can absorb and hold alkaline liquids against the skin, exacerbating burns. |
| Respiratory | Fume Hood (Mandatory).[2] Backup: Half-mask with ABEK1 (Organic/Inorganic/Ammonia) cartridges. | Risk: Hydrolysis releases volatile aldehydes and amines. Standard organic vapor (OV) cartridges may not capture the amine component effectively. |
Operational Protocol: Inert Handling System
Objective: Transfer reagent without introducing atmospheric moisture (preventing hydrolysis) or exposing the operator.
Phase A: Preparation & Engineering Controls
-
Atmosphere: Verify nitrogen/argon line availability.
-
Ventilation: Sash height <18 inches; face velocity 80–100 fpm.
-
Quench Station: Prepare a beaker of dilute citric acid (5%) or sodium bisulfate to neutralize minor spills immediately.
Phase B: Transfer Methodology (Syringe/Cannula)
Do not pour this chemical. Open pouring maximizes surface area for moisture absorption and vapor release.
-
Purge: Flush the source bottle with inert gas (balloon or line) before withdrawing liquid.
-
Withdraw: Use a glass syringe with a Luer-lock tip and a long stainless steel needle (16-18G).
-
Transfer: Inject directly into the reaction vessel through a septum.
-
Decontamination: Immediately draw acetone or ethyl acetate into the used syringe to dilute residual oxazolidine before dismantling.
Phase C: Workflow Visualization
The following diagram illustrates the decision logic for handling and spill response, ensuring a self-validating safety loop.
Caption: Operational logic flow emphasizing moisture exclusion and specific spill response pathways.
Emergency & Disposal Procedures
Spill Response (The "No-Paper" Rule)
Critical Warning: Do not use paper towels or cellulose-based sorbents for concentrated spills. The heat of reaction (alkaline hydrolysis) combined with the organic nature of the chemical can cause spontaneous ignition or charring.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Absorb: Use Vermiculite , Dry Sand , or Polypropylene pads .
-
Neutralize: Once absorbed, treat the waste with dilute acetic acid or citric acid to lower pH and stop hydrolysis fumes.
-
Collect: Scoop into a high-density polyethylene (HDPE) pail. Label as "Organic Base - Corrosive."
Waste Disposal[3][4][5][6][7]
-
Classification: Hazardous Organic Waste (Alkaline).
-
Segregation: Keep separate from Oxidizers (peroxides) and Strong Acids.
-
Method: Incineration is the preferred disposal method to destroy the heterocyclic ring.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary: Oxazolidine Derivatives Safety Profile. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1,3-Oxazolidine derivatives and skin corrosion hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Organic Bases. Retrieved from [Link]
-
Incozol (Sika/Sika Advanced Resins). Technical Data Sheets for Oxazolidine Latent Hardeners (General Handling). Retrieved from [Link]
Disclaimer: This guide is based on the chemical class properties of 1,3-oxazolidines. Always verify specific physical properties (flash point, boiling point) with the Manufacturer's Safety Data Sheet (SDS) for the specific lot number in use.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
